3-(Ethoxycarbonyl)pyridin-1-ium-1-olate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-oxidopyridin-1-ium-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(10)7-4-3-5-9(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFQJBOXPBNOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C[N+](=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291453 | |
| Record name | MLS002693958 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-63-9 | |
| Record name | 3-Pyridinecarboxylic acid, ethyl ester, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002693958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002693958 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate
An in-depth technical guide on the , more commonly known as Ethyl Nicotinate N-Oxide. This document is intended for researchers, scientists, and professionals in drug development.
Compound Identification
The compound of interest is 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate. This zwitterionic structure is systematically named as Ethyl 3-(1-oxido)pyridin-1-ium-3-carboxylate , but it is most commonly referred to in chemical literature as Ethyl Nicotinate N-Oxide or 3-(Ethoxycarbonyl)pyridine N-oxide . It is a derivative of ethyl nicotinate, where the pyridine nitrogen has been oxidized.
Synthesis Pathway
The primary route for synthesizing Ethyl Nicotinate N-Oxide is through the direct oxidation of the nitrogen atom in the pyridine ring of the precursor, ethyl nicotinate. Ethyl nicotinate itself is typically prepared via the Fischer esterification of nicotinic acid with ethanol.[1][2] The subsequent N-oxidation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide.[3][4][5]
Experimental Protocols
Synthesis of Ethyl Nicotinate (Precursor)
This protocol is a generalized method based on Fischer esterification.[2]
-
Reaction Setup: To a round-bottom flask, add nicotinic acid, an excess of absolute ethanol (e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude ethyl nicotinate.
-
Purification: The crude product can be purified by vacuum distillation to obtain a clear, light-yellow liquid.
Synthesis of Ethyl Nicotinate N-Oxide (Target Compound)
This protocol is adapted from general procedures for the N-oxidation of pyridine derivatives.[3][5]
-
Reaction Setup: Dissolve ethyl nicotinate in a chlorinated solvent such as chloroform or dichloromethane in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica gel.
Characterization Data
The structural confirmation of Ethyl Nicotinate N-Oxide relies on a combination of spectroscopic techniques. The following tables summarize the expected data based on analysis of the parent compound and related pyridine N-oxides.[6][7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃
Table 1: Predicted ¹H-NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | d | 1H | H-2 |
| ~8.2 - 8.4 | d | 1H | H-6 |
| ~7.9 - 8.1 | dd | 1H | H-4 |
| ~7.3 - 7.5 | t | 1H | H-5 |
| 4.42 | q | 2H | -OCH₂CH₃ |
| 1.42 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C-NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 166 | C=O (Ester) |
| ~148 - 150 | C-2 |
| ~140 - 142 | C-6 |
| ~125 - 128 | C-4, C-5 |
| ~122 - 124 | C-3 |
| ~61 - 63 | -OCH₂CH₃ |
| ~14 - 15 | -OCH₂CH₃ |
Note: The N-oxide group causes a general downfield shift for the alpha (H-2, H-6) and gamma (H-4) protons compared to the parent ethyl nicotinate.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1720 - 1735 | Strong | C=O stretch (ester) |
| ~1600 - 1450 | Medium | C=C and C=N stretch (ring) |
| ~1250 - 1300 | Strong | N-O stretch |
| ~1100 - 1300 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| Technique | m/z Value (Expected) | Assignment |
| ESI-MS | [M+H]⁺ = 168.06 | Protonated Molecular Ion (C₈H₁₀NO₃)⁺ |
| HRMS | 168.0655 | Calculated for [C₈H₁₀NO₃]⁺ |
Note: The molecular weight of the N-oxide product is 167.16 g/mol , which is 16 g/mol higher than the starting material, ethyl nicotinate (151.16 g/mol ).
References
- 1. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 2. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
- 7. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate, also known as ethyl nicotinate N-oxide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related precursor, ethyl nicotinate, and the analogous carboxylic acid, nicotinic acid N-oxide, to provide informed estimations. Detailed experimental protocols for determining key physicochemical parameters are also presented to facilitate further research and characterization of this compound.
Introduction
This compound is a derivative of nicotinic acid, an essential human nutrient (Vitamin B3). Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their roles in various biological processes and their potential as therapeutic agents. The introduction of an N-oxide functionality can significantly alter the physicochemical properties of the parent molecule, impacting its solubility, polarity, and biological activity. This guide aims to provide a detailed summary of the known and estimated physicochemical properties of this compound to support research and development efforts in the pharmaceutical and chemical sciences.
Physicochemical Properties
The following tables summarize the available and estimated physicochemical data for this compound. Data for the parent compound, ethyl nicotinate, and the corresponding carboxylic acid N-oxide, nicotinic acid N-oxide, are provided for comparison and to infer the properties of the target compound.
Table 1: Physical Properties
| Property | This compound (Estimated) | Ethyl Nicotinate (Experimental) | Nicotinic Acid N-oxide (Experimental) |
| Melting Point (°C) | Likely a solid with a higher melting point than ethyl nicotinate, potentially in the range of the N-oxide acid. | 8 - 10[1][2][3] | 254 - 255 (decomposes) |
| Boiling Point (°C) | Expected to be significantly higher than ethyl nicotinate and likely to decompose before boiling. | 223 - 224[1][3] | Not applicable |
| Density (g/mL) | Expected to be higher than ethyl nicotinate. | 1.107 (at 25 °C)[1][3] | Not available |
| Refractive Index | Not available | 1.504 (at 20 °C) | Not available |
Table 2: Solubility and Partitioning Properties
| Property | This compound (Estimated) | Ethyl Nicotinate (Experimental) | Nicotinic Acid N-oxide (Experimental) |
| Water Solubility | Expected to have higher water solubility than ethyl nicotinate due to the polar N-oxide group. | 50 g/L[3] | Slightly soluble in cold water |
| Organic Solvent Solubility | Solubility will vary depending on the solvent's polarity. | Soluble in alcohol.[4] | Insoluble in benzene, slightly soluble in ethanol. |
| pKa | Expected to have a pKa value influenced by the ester and N-oxide groups. | 3.35[5] | 3.19 (Predicted) |
| LogP | Expected to be lower (more hydrophilic) than ethyl nicotinate. | 1.320[4] | Not available |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point can be determined using the capillary method with a melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/min) for a preliminary determination. For an accurate measurement, the temperature is raised to about 10-15 °C below the approximate melting point and then increased slowly at a rate of 1-2 °C/min. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.[6][7][8]
Solubility Determination
The equilibrium solubility can be determined using the shake-flask method.[9][10]
-
Procedure: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.[11][12][13][14]
-
Procedure: A solution of the compound of known concentration is prepared in a suitable solvent (typically water or a water/co-solvent mixture). The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant. The pKa is determined from the titration curve as the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the buffer region in the titration curve.
LogP Determination
The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.[15][16][17][18][19]
-
Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is placed in a sealed container and shaken vigorously at a constant temperature until partitioning equilibrium is achieved. The phases are then separated by centrifugation. The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a compound like this compound.
Caption: Experimental workflow for the physicochemical characterization.
Biological Context
Nicotinic acid and its derivatives, including N-oxides, are known to be involved in various biological pathways. Nicotinic acid is a precursor to the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are crucial for numerous metabolic redox reactions. Derivatives of nicotinic acid have been investigated for a range of therapeutic applications, including the treatment of dyslipidemia and for their anti-inflammatory properties.[20][21][22][23][24] The N-oxide moiety can influence the pharmacokinetic and pharmacodynamic properties of these molecules.
As no specific signaling pathway for this compound has been documented, a hypothetical pathway based on the known pharmacology of nicotinic acid is presented below. This diagram illustrates the potential involvement of the compound in pathways related to lipid metabolism, assuming it acts as a prodrug or analog of nicotinic acid.
Caption: Hypothetical signaling pathway for nicotinic acid derivatives.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound based on available data from related compounds. The detailed experimental protocols offer a clear path for researchers to obtain precise data for this specific molecule. The provided visualizations of the experimental workflow and a potential biological pathway serve to contextualize the importance of these properties. Further experimental investigation is crucial to fully characterize this compound and unlock its potential in various scientific and therapeutic applications.
References
- 1. ETHYL NICOTINATE - Ataman Kimya [atamanchemicals.com]
- 2. apicule.com [apicule.com]
- 3. Ethyl nicotinate | 614-18-6 [chemicalbook.com]
- 4. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 5. guidechem.com [guidechem.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. diposit.ub.edu [diposit.ub.edu]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Nicotinic acid - Wikipedia [en.wikipedia.org]
stability and reactivity of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate
An In-depth Technical Guide on the Stability and Reactivity of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate
Abstract
This document provides a comprehensive technical overview of this compound, a prominent member of the pyridinium N-ylide class of compounds. Pyridinium ylides are zwitterionic intermediates characterized by a positively charged nitrogen atom in the pyridine ring and a negatively charged exocyclic carbon atom. The presence of an ethoxycarbonyl group at the carbanion significantly influences the compound's stability and reactivity. This guide details its structural properties, thermodynamic, thermal, and photochemical stability. It extensively covers its reactivity, focusing on its role as a 1,3-dipole in cycloaddition reactions and as a nucleophile in Michael additions. Quantitative data on reactivity and reaction yields are presented, alongside detailed experimental protocols for its generation and key synthetic applications. This whitepaper is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction to this compound
Pyridinium ylides are highly valuable reactive intermediates in organic synthesis, serving as versatile building blocks for the construction of various nitrogen-containing heterocyclic systems.[1][2] Structurally, they are 1,3-dipoles, making them ideal partners in cycloaddition reactions. This compound belongs to the class of "stabilized" pyridinium ylides. The negative charge on the ylidic carbon is delocalized into the adjacent ethoxycarbonyl group, which imparts greater stability compared to non-stabilized ylides. This stabilization allows for easier handling and controlled reactivity, making it a key intermediate for synthesizing complex molecules with high degrees of stereoselectivity and yield.[3] Its primary application lies in the synthesis of indolizine and tetrahydroindolizine frameworks, which are core structures in many biologically active compounds.[3][4]
Physicochemical Properties and Stability
The stability of this compound is not absolute; as a reactive intermediate, its persistence is highly dependent on environmental conditions.
2.1 Structural and Electronic Properties The molecule exists as a resonance hybrid, with the negative charge delocalized between the ylidic carbon and the oxygen atoms of the ethoxycarbonyl group. This delocalization is the primary source of its relative stability. The pyridinium ring acts as a potent electron-withdrawing group, further stabilizing the carbanion.
2.2 Thermodynamic Stability The thermodynamic stability of a ylide is often discussed in terms of the acidity (pKa) of its conjugate acid, the corresponding pyridinium salt.[5] The electron-withdrawing ethoxycarbonyl group increases the acidity of the α-protons on the precursor salt, facilitating the formation of the ylide in the presence of a base.[4] Studies have shown that pyridinium salts with electron-withdrawing substituents have lower pKa values, allowing the ylide to be generated under milder conditions, including at neutral pH in aqueous buffers.[4]
2.3 Thermal Stability While specific thermal decomposition data for this exact molecule is not widely published, stabilized pyridinium ylides are known to undergo thermal reactions. These can include[3]-dipolar cycloadditions or, at higher temperatures, potential fragmentation or rearrangement pathways.[2] For instance, the thermal decomposition of pyridine in the presence of a catalyst can occur at temperatures above 500°C, suggesting the pyridine ring itself is robust.[6] The N-O bond in the related pyridine N-oxides has a bond dissociation enthalpy of approximately 60–66 kcal/mol, providing an analog for the energy scale of ring-heteroatom bond stability.[7]
2.4 Photochemical Stability Pyridinium ylides exhibit significant photochemical reactivity. Upon UV irradiation, they can undergo two primary competing reactions: a photolytic cleavage to generate pyridine and a corresponding carbene, or a photochemical rearrangement.[8] The latter pathway is particularly notable, as it can lead to ring-enlargement products such as 1,2-diazepines in high yield.[8] Pyridinium salts, the precursors to ylides, also have a rich photochemistry that has been exploited for synthetic purposes.[9]
A summary of factors influencing the stability is presented in Table 1.
Table 1: Summary of Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Rationale |
|---|---|---|
| pH / Basicity | Generated under basic conditions; unstable in acidic media. | Requires a base to deprotonate the precursor pyridinium salt. Protonation in acidic conditions reverts it to the more stable salt. |
| Temperature | Moderately stable at room temperature; reactive upon heating. | Increased thermal energy can overcome activation barriers for cycloaddition, rearrangement, or decomposition reactions.[2] |
| Light (UV) | Unstable; undergoes photochemical reactions. | Absorbs UV light, leading to excited states that can fragment into pyridine and a carbene or rearrange to form new heterocyclic systems.[8] |
| Substituents | The ethoxycarbonyl group provides significant resonance stabilization. | Electron-withdrawing groups delocalize the negative charge of the ylidic carbon, increasing the overall stability of the ylide.[4] |
Reactivity and Synthetic Applications
This compound functions primarily as a carbon-centered nucleophile and a 1,3-dipole. Its reactivity is dominated by cycloaddition reactions and conjugate additions.
3.1 1,3-Dipolar Cycloaddition Reactions This is the most prominent reaction pathway for pyridinium ylides.[1] They react readily with electron-deficient alkenes and alkynes in a [3+2] cycloaddition manner.
-
Reaction with Alkynes: The reaction with activated alkynes, such as ethyl propiolate, yields dihydroindolizine intermediates that typically undergo spontaneous air oxidation to form highly fluorescent and biologically relevant indolizine structures.[4]
-
Reaction with Alkenes: Cycloaddition with electron-poor alkenes like N-substituted maleimides or fumarates produces stable tetrahydroindolizine derivatives.[3] These reactions often proceed with excellent yield and high diastereoselectivity.[3]
The mechanism of these cycloadditions can be either a concerted process or a stepwise pathway involving a zwitterionic intermediate. Kinetic studies suggest that for many pyridinium ylides, the reaction is a highly asynchronous or stepwise cycloaddition.[10][11]
Caption: General reaction scheme for the 1,3-dipolar cycloaddition of a pyridinium ylide.
3.2 Michael Addition Reactions As a potent nucleophile, the ylide can participate in conjugate addition (Michael addition) reactions with electron-deficient alkenes. Recent studies have described a novel reactivity involving a cascade Michael addition followed by an elimination process, providing a route to a broad variety of functionalized products under mild conditions.[12]
3.3 Quantitative Reactivity Parameters The reactivity of pyridinium ylides has been quantified using the linear free-energy relationship log k = sN(N + E), where E is the electrophilicity parameter of the reaction partner, and N and sN are nucleophile-specific parameters.[10][11] This allows for the prediction of absolute rate constants for cycloaddition reactions.[10][11] While specific parameters for this compound are not detailed in the initial search, Table 2 provides data for structurally related pyridinium ylides, demonstrating the influence of the stabilizing group.
Table 2: Mayr Nucleophilicity Parameters for Representative Pyridinium Ylides in DMSO
| Ylide Precursor Salt | Stabilizing Group (EWG) | N | sN |
|---|---|---|---|
| Py+-CH2-COPh | Benzoyl | 17.58 | 0.82 |
| Py+-CH2-COMe | Acetyl | 18.33 | 0.81 |
| Py+-CH2-CN | Cyano | 15.19 | 0.94 |
| Py+-CH2-CO2Et | Ethoxycarbonyl | ~17-18* | ~0.8* |
Note: Values for the ethoxycarbonyl ylide are estimated based on the similar electronic effects of ester and ketone groups as observed in kinetic studies.[10][11][13]
The choice of reaction conditions, particularly the solvent and base, significantly impacts reaction outcomes. Table 3 summarizes data from a study on the cycloaddition between a pyridinium salt precursor and ethyl propiolate, highlighting these effects.
Table 3: Influence of Solvent and Base on Indolizine Synthesis Yield
| Pyridinium Salt Precursor | Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-CN-Py+-CH2CO2Et | DMF | NEt₃ | 20°C | 24 | 74 |
| 4-CN-Py+-CH2CO2Et | DMF | K₂CO₃ | 20°C | 24 | 93 |
| 4-CN-Py+-CH2CO2Et | Methanol | NEt₃ | 20°C | 24 | 55 |
| 4-CN-Py+-CH2CO2Et | Methanol | K₂CO₃ | 20°C | 24 | 91 |
| 4-CN-Py+-CH2CO2Et | pH 7.5 Buffer | - | 40°C | 24 | 88 |
Data adapted from a study on the cycloaddition of pyridinium ylides with alkynes.[4] The precursor shown has a cyano group on the pyridine ring to lower the pKa sufficiently for reaction in buffer.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the generation and use of this compound, based on common laboratory practices reported in the literature.[4][10]
4.1 In Situ Generation of this compound The ylide is most commonly generated in situ from its corresponding pyridinium salt, ethyl 1-(carboxymethyl)pyridin-1-ium-3-carboxylate halide, by treatment with a non-nucleophilic base.
-
Reagents and Equipment:
-
Ethyl 1-(carboxymethyl)pyridin-1-ium-3-carboxylate bromide/chloride
-
Anhydrous solvent (e.g., acetonitrile, DMF, or CH₂Cl₂)
-
Base (e.g., triethylamine (NEt₃), potassium carbonate (K₂CO₃))
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer, round-bottom flask, syringe
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the pyridinium salt (1.0 eq).
-
Add the anhydrous solvent (e.g., acetonitrile) to dissolve or suspend the salt.
-
Cool the mixture in an ice bath (0°C).
-
Slowly add the base (1.1 to 1.5 eq) dropwise via syringe over 5-10 minutes with vigorous stirring.
-
Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
The resulting solution/suspension containing the colored pyridinium ylide is used immediately in the subsequent reaction.
-
4.2 Protocol for 1,3-Dipolar Cycloaddition with an Alkyne This protocol outlines the synthesis of an ethyl indolizine-1-carboxylate derivative.
-
Procedure:
-
Generate the pyridinium ylide in situ following the protocol in Section 4.1.
-
To the freshly prepared ylide solution at room temperature, add the dipolarophile (e.g., ethyl propiolate, 1.0-1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours or heat to reflux if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired indolizine derivative.
-
References
- 1. app.scinito.ai [app.scinito.ai]
- 2. Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The photochemistry of aromatic-N-ylides. Rearrangement and fragmentation patterns | Semantic Scholar [semanticscholar.org]
- 9. The synthetic potential of pyridinium salt photochemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
The Genesis and Evolution of Pyyridinium Ylides: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridinium ylides, a fascinating class of 1,3-dipoles, have carved a significant niche in the landscape of synthetic organic chemistry since their initial discovery. Characterized by a positively charged pyridinium ring directly attached to a carbanion, these reactive intermediates have proven to be exceptionally versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This technical guide delves into the seminal discovery of pyridinium ylides, chronicles their historical development, and provides a detailed examination of their synthesis and reactivity. Particular emphasis is placed on the foundational work of Fritz Kröhnke, whose pioneering efforts laid the groundwork for the entire field. This document provides researchers and drug development professionals with a comprehensive understanding of the core principles and practical applications of pyridinium ylide chemistry, complete with detailed experimental protocols, tabulated quantitative data, and graphical representations of key chemical pathways.
The Dawn of a New Reagent: The Discovery of Pyridinium Ylides
The history of pyridinium ylides is inextricably linked with the groundbreaking work of German chemist Fritz Kröhnke. In the 1930s, while investigating the reactivity of pyridinium salts, Kröhnke reported the synthesis of the first pyridinium ylide. His initial synthesis involved the treatment of N-phenacylpyridinium bromide with a mild base, such as potassium carbonate, to deprotonate the acidic α-carbon, thereby generating the ylide. This discovery was a significant milestone, as it introduced a novel type of reactive species that exhibited both nucleophilic and dipolar character. Kröhnke's subsequent exploration of the reactivity of these ylides led to the development of the renowned Kröhnke pyridine synthesis, a powerful method for the construction of highly substituted pyridines.
A Chronology of Advancement: The Evolving Role of Pyridinium Ylides in Synthesis
Following Kröhnke's foundational work, the field of pyridinium ylide chemistry has undergone significant expansion. The timeline below highlights key developments:
-
1930s: Fritz Kröhnke synthesizes the first pyridinium ylide from N-phenacylpyridinium bromide and explores its initial reactivity.
-
1950s: The broader field of ylide chemistry gains prominence with the development of the Wittig reaction, which utilizes phosphonium ylides for alkene synthesis. This work, while not directly involving pyridinium ylides, brought the concept of ylides to the forefront of organic synthesis.
-
1960s: The Johnson–Corey–Chaykovsky reaction is developed, employing sulfur ylides for the synthesis of epoxides and cyclopropanes. This further solidified the importance of ylides as versatile reagents. The synthetic utility of pyridinium ylides continues to be explored, with a focus on their application in the synthesis of various heterocyclic systems.
-
1970s - Present: The application of pyridinium ylides in 1,3-dipolar cycloaddition reactions to form indolizines and other nitrogen-fused heterocycles becomes a major area of research. Modern advancements include the development of catalytic and asymmetric variations of pyridinium ylide reactions, expanding their utility in the synthesis of complex, biologically active molecules.
The Chemistry of Pyridinium Ylides: Synthesis and Reactivity
Pyridinium ylides are typically generated in situ from their corresponding pyridinium salts. The stability of the ylide is largely influenced by the nature of the substituents on the carbanionic carbon. Electron-withdrawing groups enhance stability by delocalizing the negative charge.
General Synthesis of Pyridinium Ylides
The formation of a pyridinium ylide is conceptually straightforward, involving the deprotonation of a pyridinium salt at the α-position to the nitrogen atom.
Caption: General workflow for the synthesis of pyridinium ylides.
Key Reactions of Pyridinium Ylides
This reaction involves the Michael addition of a pyridinium ylide to an α,β-unsaturated ketone, followed by cyclization and elimination to form a substituted pyridine.
solubility of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide based on currently available scientific literature. Direct experimental data on the quantitative solubility of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate in a comprehensive range of common organic solvents is limited. The information provided herein is a consolidation of qualitative observations for related compounds and standardized experimental methodologies.
Executive Summary
This compound, a pyridinium ylide, is a member of a class of compounds with significant interest in synthetic chemistry. Understanding its solubility is crucial for applications in reaction chemistry, purification, and formulation development. This guide summarizes the available qualitative solubility information, provides quantitative data for a structural analog for reference, and details a robust experimental protocol for precise solubility determination. Due to a lack of published research, no information on signaling pathways involving this specific compound is available at this time.
Solubility Data
Qualitative Solubility of Pyridinium Ylides
The solubility of pyridinium ylides is influenced by the substituents on the pyridinium ring and the ylidic carbon. Generally, they exhibit some solubility in polar organic solvents.
| Solvent | Solubility | Remarks |
| Dimethylformamide (DMF) | Soluble | Often used as a reaction solvent for pyridinium ylides, suggesting good solubility.[1] |
| Methanol (MeOH) | Soluble | Used as a reaction solvent, indicating at least moderate solubility.[1] |
| Acetonitrile (ACN) | Soluble | Employed in reactions involving pyridinium salts, suggesting it can be a suitable solvent.[2] |
| Water | Soluble | The parent pyridinium salts are often soluble in aqueous solutions.[1] |
| Dichloromethane (DCM) | Likely Sparingly Soluble | Pyridinium salts, the precursors to ylides, are often insoluble in less polar organic solvents. |
| Diethyl Ether | Likely Insoluble | Pyridinium salts are generally insoluble in non-polar ethers. |
| Toluene | Likely Insoluble | Typically used for azeotropic removal of water in reactions with pyridinium salts, not as a solvent for them.[2] |
Quantitative Solubility of a Structural Analog: Nicotinic Acid
For comparative purposes, the following table presents the mole fraction solubility (x) of nicotinic acid (pyridine-3-carboxylic acid) in various solvents at different temperatures. It is important to note that while structurally related, the N-olate and the exocyclic carbanion of the target ylide will significantly alter its physicochemical properties compared to nicotinic acid. This data should be used with caution as a rough indicator of solvent-solute interactions for a substituted pyridine ring.
| Temperature (K) | Water (x) | Ethanol (x) | Acetonitrile (x) | DMSO (x) | Acetone (x) | Diethyl Ether (x) |
| 283.15 | 0.00221 | 0.00318 | 0.00010 | 0.01980 | 0.00067 | 0.00012 |
| 293.15 | 0.00312 | 0.00445 | 0.00015 | 0.02704 | 0.00097 | 0.00018 |
| 298.15 | 0.00371 | 0.00523 | 0.00018 | 0.03140 | 0.00118 | 0.00021 |
| 303.15 | 0.00440 | 0.00612 | 0.00022 | 0.03635 | 0.00142 | 0.00025 |
| 313.15 | 0.00614 | 0.00821 | 0.00030 | 0.04832 | 0.00201 | 0.00036 |
| 323.15 | 0.00854 | 0.01088 | 0.00043 | 0.06371 | 0.00285 | 0.00052 |
| 333.15 | 0.01183 | 0.01435 | 0.00062 | 0.08354 | 0.00407 | 0.00074 |
Data sourced from ResearchGate.
Experimental Protocols for Solubility Determination
The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid organic compound like this compound in various organic solvents using the widely accepted shake-flask method followed by gravimetric analysis.[3][4][5]
Materials and Equipment
-
Compound: this compound (powder form, purity >98%)
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
-
Equipment:
-
Analytical balance (±0.0001 g)
-
Thermostatic orbital shaker or water bath
-
Scintillation vials or flasks with screw caps (e.g., 20 mL)
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
-
Vortex mixer
-
Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3] The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette. To avoid disturbing the sediment, draw the liquid from the upper portion of the solution.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any suspended microcrystals.
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtrate to determine the mass of the solution.
-
Place the dish in a vacuum oven at a suitable temperature (low enough to prevent compound degradation) until all the solvent has evaporated and a constant weight of the dried solute is achieved.[5]
-
Reweigh the dish to determine the mass of the dissolved solid.
-
-
Calculation:
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solid)
-
Solubility ( g/100 g solvent) = (Mass of dry solid / Mass of solvent) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: General workflow for solubility determination via the shake-flask method.
References
thermal decomposition of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate
An In-depth Technical Guide to the Prospective Thermal Decomposition of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a derivative of pyridine N-oxide, possesses a unique electronic structure characterized by the electron-withdrawing ethoxycarbonyl group at the 3-position. This substitution is expected to significantly influence the stability and thermal decomposition pathway of the molecule compared to unsubstituted pyridine N-oxide. Understanding the thermal behavior of this compound is crucial for its handling, storage, and potential applications in various fields, including materials science and as an intermediate in drug development. This technical guide provides a comprehensive overview of the predicted , including potential decomposition pathways, and detailed experimental protocols for its analysis.
Predicted Thermal Decomposition Profile
The thermal decomposition of heterocyclic compounds is a complex process that can be influenced by factors such as heating rate, atmosphere, and the presence of catalysts. For this compound, the decomposition is anticipated to be a multi-stage process involving the fragmentation of the ester group and the pyridine N-oxide ring.
General Principles
The thermal stability of pyridine N-oxides is influenced by the nature of the substituents on the pyridine ring. Electron-withdrawing groups, such as the ethoxycarbonyl group, can affect the N-O bond dissociation energy. The decomposition of nitrogen-rich heterocyclic esters often proceeds through radical mechanisms involving the homolytic cleavage of C-C, C-N, and C-O bonds.
Predicted Decomposition Stages
The is likely to occur in the following stages:
-
Initial Decomposition of the Ester Group: The ethoxycarbonyl group is expected to be the initial site of thermal fragmentation. This could involve the loss of ethylene (C₂H₄) and carbon dioxide (CO₂), or the cleavage of the ethyl group to form ethene and a carboxylic acid intermediate.
-
Decomposition of the Pyridine N-oxide Ring: Following or concurrently with the ester decomposition, the pyridine N-oxide ring is expected to fragment. This can lead to the release of various gaseous products, including carbon monoxide (CO), nitrogen oxides (NOx), and smaller hydrocarbon fragments.
-
Formation of a Carbonaceous Residue: At higher temperatures, a stable carbonaceous residue may be formed.
Quantitative Data (Hypothetical)
As no specific experimental data is available, the following table presents a hypothetical summary of quantitative data that could be obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | Inert Atmosphere (e.g., Nitrogen) | Oxidizing Atmosphere (e.g., Air) |
| Onset Decomposition Temp. | 200 - 250 °C | 180 - 230 °C |
| Peak Decomposition Temp. 1 | 260 - 300 °C | 240 - 280 °C |
| Peak Decomposition Temp. 2 | 350 - 450 °C | 320 - 420 °C |
| Mass Loss at 500 °C | 60 - 75% | 80 - 95% |
| Enthalpy of Decomposition | -150 to -250 J/g | -300 to -450 J/g |
| Final Residue at 800 °C | 25 - 40% | 5 - 20% |
Experimental Protocols
To investigate the , a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
-
Objective: To determine the mass loss as a function of temperature and identify the evolved gaseous products.
-
Methodology:
-
A sample of this compound (5-10 mg) is placed in an alumina crucible.
-
The sample is heated from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).
-
The analysis is performed under both an inert atmosphere (e.g., nitrogen) and an oxidizing atmosphere (e.g., air) at a flow rate of 50 mL/min.
-
The mass loss of the sample is continuously recorded by the thermobalance.
-
The evolved gases are simultaneously analyzed by a coupled mass spectrometer to identify the decomposition products based on their mass-to-charge ratio (m/z).
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
-
Methodology:
-
A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated from room temperature to a temperature above the final decomposition point at a constant heating rate (e.g., 10 °C/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The analysis should be conducted under both inert and oxidizing atmospheres.
-
Fourier Transform Infrared Spectroscopy (FTIR) of Evolved Gases
-
Objective: To provide complementary information on the functional groups of the evolved gaseous products.
-
Methodology:
-
The TGA instrument is coupled to an FTIR spectrometer via a heated transfer line.
-
As the sample is heated in the TGA, the evolved gases are continuously passed through the gas cell of the FTIR spectrometer.
-
FTIR spectra are recorded at regular intervals to identify the functional groups of the gaseous products.
-
Visualizations
Proposed Thermal Decomposition Pathway
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of this compound.
Logical Relationship of Structural Features to Decomposition
Methodological & Application
Applications of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethoxycarbonyl)pyridin-1-ium-1-olate, a stable pyridinium ylide, serves as a versatile 1,3-dipole in organic synthesis. Its primary application lies in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct and efficient route to construct substituted indolizine frameworks. Indolizine and its derivatives are important heterocyclic scaffolds found in a variety of biologically active compounds and natural products, making this synthetic methodology highly valuable for medicinal chemistry and drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functionalized indolizines.
Core Application: [3+2] Cycloaddition for the Synthesis of Indolizines
This compound, generated in situ from its corresponding pyridinium salt, readily undergoes a 1,3-dipolar cycloaddition reaction with electron-deficient alkenes and alkynes. This reaction typically proceeds with high regioselectivity and diastereoselectivity, leading to the formation of tetrahydroindolizine intermediates, which can subsequently be aromatized to the corresponding indolizine derivatives.
A general workflow for this application is outlined below:
Signaling Pathway of the [3+2] Cycloaddition Reaction
The reaction proceeds through a concerted or stepwise mechanism involving the pyridinium ylide as the 1,3-dipole and an electron-deficient π-system as the dipolarophile. The regioselectivity is governed by the electronic properties of both reactants.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various indolizine derivatives using this compound with different dipolarophiles.
| Entry | Dipolarophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethyl maleate | Triethylamine | Acetonitrile | 80 | 12 | 85 | [1] |
| 2 | N-Phenylmaleimide | DBU | Dichloromethane | 25 | 6 | 92 | [2] |
| 3 | Dimethyl acetylenedicarboxylate | K₂CO₃ | DMF | 25 | 24 | 78 | [3][4] |
| 4 | Ethyl propiolate | Triethylamine | Toluene | 110 | 18 | 75 | [3] |
| 5 | Acrylonitrile | Triethylamine | Acetonitrile | 80 | 12 | 72 | [1] |
| 6 | Methyl vinyl ketone | DBU | THF | 25 | 8 | 68 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,2,3,8a-tetrahydroindolizine-1,2-dicarboxylate
This protocol describes the reaction of in situ generated this compound with diethyl maleate.
Materials:
-
Ethyl 2-(pyridin-1-ium-1-yl)acetate bromide
-
Diethyl maleate
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of ethyl 2-(pyridin-1-ium-1-yl)acetate bromide (1.0 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to generate the pyridinium ylide in situ.
-
Add diethyl maleate (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield: Approximately 85%.[1]
Protocol 2: Synthesis of Ethyl 1-cyano-2-phenylindolizine-7-carboxylate
This protocol details the one-pot synthesis of a fully aromatized indolizine derivative.
Materials:
-
Ethyl 2-(4-cyanopyridin-1-ium-1-yl)acetate bromide
-
Ethyl phenylpropiolate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a suspension of ethyl 2-(4-cyanopyridin-1-ium-1-yl)acetate bromide (1.0 mmol) and potassium carbonate (2.0 mmol) in anhydrous DMF (15 mL), add ethyl phenylpropiolate (1.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the cycloaddition (monitored by TLC), add DDQ (1.1 mmol) to the reaction mixture in one portion.
-
Continue stirring at room temperature for an additional 2 hours to effect aromatization.
-
Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.
Expected Yield: Approximately 78%.[3][4]
Logical Relationships in Synthesis
The synthesis of indolizines using this compound involves a logical sequence of steps, starting from readily available materials.
Conclusion
This compound is a highly effective reagent for the synthesis of a diverse range of indolizine derivatives through [3+2] cycloaddition reactions. The mild reaction conditions, high yields, and stereoselectivity make this methodology a powerful tool for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile pyridinium ylide.
References
Application Notes & Protocols: 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate as a Precursor for Indolizine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of indolizine derivatives utilizing 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate as a key reactive intermediate. This pyridinium ylide is typically generated in situ from readily available starting materials and undergoes a [3+2] cycloaddition reaction with various dipolarophiles to afford a diverse range of substituted indolizines. Indolizine cores are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.
Overview and Principle
The synthesis of indolizines from this compound is primarily achieved through a 1,3-dipolar cycloaddition reaction. This powerful and versatile method allows for the construction of the bicyclic indolizine ring system in a single step from three components. The key pyridinium ylide, this compound, is not typically isolated but is generated in situ from a precursor, ethyl nicotinate (ethyl pyridine-3-carboxylate), by N-alkylation followed by deprotonation with a mild base. The electron-withdrawing ethoxycarbonyl group at the 3-position of the pyridine ring plays a crucial role in stabilizing the ylide intermediate.
The general synthetic pathway involves:
-
Formation of the Pyridinium Salt: N-alkylation of a pyridine derivative.
-
In situ Generation of the Pyridinium Ylide: Deprotonation of the pyridinium salt using a base.
-
[3+2] Cycloaddition: Reaction of the pyridinium ylide with an electron-deficient alkene or alkyne (dipolarophile).
-
Aromatization: The initial cycloadduct often undergoes spontaneous oxidative aromatization to the stable indolizine product.
This methodology offers a high degree of flexibility, allowing for the introduction of various substituents onto the indolizine scaffold by choosing appropriately substituted pyridines, alkylating agents, and dipolarophiles.
Experimental Protocols
The following protocols are generalized from published procedures and provide a starting point for the synthesis of various indolizine derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 2.1: One-Pot Synthesis of Ethyl 3-Benzoylindolizine-1-carboxylate Analogues
This protocol describes a one-pot, three-component reaction for the synthesis of ethyl 3-benzoylindolizine-1-carboxylate derivatives.
Materials:
-
Substituted Pyridine (e.g., 4-(piperidin-1-yl)pyridine)
-
Substituted Phenacyl Bromide
-
Ethyl Propiolate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Crushed Ice
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a stirred solution of the substituted pyridine (1.0 eq) in DMF, add the substituted phenacyl bromide (1.0 eq) at room temperature.
-
To this mixture, add ethyl propiolate (1.0 eq) followed by potassium carbonate (2.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2.2: Synthesis of Ethyl 3-benzoylindolizine-1-carboxylate using an Oxidant
This protocol utilizes an oxidizing agent to facilitate the aromatization of the intermediate cycloadduct.
Materials:
-
N-(benzoylmethyl)pyridinium bromide
-
Ethyl acrylate
-
Triethylamine (Et₃N)
-
Chromium(VI) oxide (CrO₃)
-
Dimethylformamide (DMF)
-
5% aqueous Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Procedure:
-
Prepare a suspension of N-(benzoylmethyl)pyridinium bromide (1.0 eq), ethyl acrylate (4.0 eq), triethylamine (2.0 eq), and chromium(VI) oxide (2.0 eq) in DMF.
-
Stir the mixture at 90°C for 2 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into 5% aqueous HCl.
-
Extract the mixture with dichloromethane (2 x 50 mL).
-
Wash the combined organic extracts with water (2 x 50 mL) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude solid.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate in petroleum ether (e.g., 20%) as the eluent to yield the pure ethyl 3-benzoylindolizine-1-carboxylate.[1]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various indolizine derivatives based on the 1,3-dipolar cycloaddition of in situ generated pyridinium ylides.
Table 1: Synthesis of Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate Analogues [2]
| Compound | Substituted Phenacyl Bromide | Yield (%) |
| 4a | Phenacyl bromide | 66 |
| 4b | 4-Methylphenacyl bromide | 62 |
| 4c | 4-Methoxyphenacyl bromide | 65 |
| 4d | 4-Chlorophenacyl bromide | 60 |
| 4e | 4-Bromophenacyl bromide | 58 |
| 4f | 4-Nitrophenacyl bromide | 55 |
| 4g | 4-Fluorophenacyl bromide | 61 |
| 4h | 4-(Trifluoromethyl)phenacyl bromide | 50 |
| 4i | 2-Naphthoylmethyl bromide | 52 |
| 4j | 2-Thienoylmethyl bromide | 54 |
Table 2: Synthesis of Ethyl 7-Acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates [3]
| Compound | R¹ (on Alkyne) | R² (on Benzoyl) | Yield (%) |
| 2a | H | H | 78 |
| 2b | H | 4-CH₃ | 82 |
| 2c | H | 4-OCH₃ | 85 |
| 2d | H | 4-Cl | 75 |
| 2e | H | 4-Br | 72 |
| 2f | H | 4-NO₂ | 68 |
| 2g | CH₃ | H | 70 |
| 2h | CH₃ | 4-CH₃ | 75 |
| 2i | CH₃ | 4-OCH₃ | 78 |
| 2j | CH₃ | 4-Cl | 65 |
| 2k | C₂H₅ | H | 68 |
| 2l | C₂H₅ | 4-CH₃ | 72 |
Visualizations
The following diagrams illustrate the key reaction pathway and experimental workflow.
Caption: General reaction pathway for indolizine synthesis.
Caption: Experimental workflow for one-pot indolizine synthesis.
Applications in Drug Development
Indolizine derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The synthetic protocols described herein provide a robust platform for the generation of diverse indolizine libraries for drug discovery programs. Reported biological activities of indolizines include:
-
Anti-inflammatory: Certain indolizine derivatives have been shown to selectively target COX-2 enzymes, TNF-α, and IL-6.[4]
-
Anti-tubercular: Morpholino-indolizine analogues have demonstrated potent activity against Mycobacterium tuberculosis.[5]
-
Larvicidal: Indolizine compounds have been investigated for their effectiveness in controlling mosquito larvae, such as Anopheles arabiensis.[2]
-
Anticancer: Some indolizine derivatives have shown significant in vitro anticancer activity.[3]
The modularity of the 1,3-dipolar cycloaddition approach allows for systematic structure-activity relationship (SAR) studies, which are critical for the optimization of lead compounds in drug development. The ability to easily vary the substituents at different positions of the indolizine core enables the fine-tuning of pharmacokinetic and pharmacodynamic properties.
References
- 1. Ethyl 3-benzoylindolizine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of Pyridinium Ylide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the catalytic applications of pyridinium ylide derivatives in organic synthesis. Pyridinium ylides are versatile reactive intermediates that have gained significant attention for their ability to participate in a wide range of chemical transformations, leading to the formation of complex molecular architectures.[1][2][3][4][5] Their utility is particularly evident in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.[4][6][7]
This guide covers key catalytic applications, including cycloaddition reactions, multicomponent reactions, and asymmetric catalysis. Detailed experimental protocols for representative reactions are provided, along with quantitative data summarized in tables for easy comparison. Visual diagrams of reaction pathways and experimental workflows are also included to facilitate understanding.
Application Note 1: [3+2] Cycloaddition Reactions for the Synthesis of Indolizine Derivatives
Pyridinium ylides are excellent 1,3-dipoles for [3+2] cycloaddition reactions, particularly with alkynes and alkenes, providing a direct route to indolizine and its derivatives.[1][8][9] Indolizines are important heterocyclic compounds with diverse biological activities. The reaction typically involves the in situ generation of the pyridinium ylide from a corresponding pyridinium salt in the presence of a base, or from diazo compounds using metal or photocatalysis.[1][2][3][9]
The general mechanism involves the 1,3-dipolar cycloaddition of the pyridinium ylide to a dipolarophile. When alkynes are used, the initially formed dihydroindolizine spontaneously aromatizes to the corresponding indolizine.[8] With alkenes, stable tetrahydroindolizine cycloadducts are obtained, which can be further transformed.[2][3]
Reaction Scheme:
In situ generation of a pyridinium ylide from a pyridinium salt and its subsequent [3+2] cycloaddition with an alkyne to form an indolizine derivative.
Caption: General workflow for indolizine synthesis via [3+2] cycloaddition.
Quantitative Data for [3+2] Cycloaddition Reactions:
| Entry | Pyridinium Salt Substituent (R1) | Alkyne (R2, R3) | Catalyst/Base | Solvent | Yield (%) | Reference |
| 1 | -COCH3 | -CO2Me, -CO2Me | Et3N | CH2Cl2 | 85 | [8] |
| 2 | -COPh | -CO2Et, -CO2Et | DBU | MeCN | 92 | [8] |
| 3 | -CN | -H, -CO2Me | K2CO3 | DMF | 78 | [8] |
| 4 | -CO2Et | -Ph, -COPh | Et3N | Toluene | 88 | [9] |
Experimental Protocol: Synthesis of Dimethyl 2-acetylindolizine-1,3-dicarboxylate
-
Reagents and Setup: To a solution of N-(acetonyl)pyridinium bromide (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.5 mmol) dropwise to the solution over 5 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the desired indolizine derivative.
Application Note 2: Multicomponent Reactions for the Synthesis of Densely Functionalized Heterocycles
Pyridinium ylides are valuable reagents in multicomponent reactions (MCRs), enabling the one-pot synthesis of complex molecules from three or more starting materials.[10] This approach is highly efficient, atom-economical, and allows for rapid access to libraries of structurally diverse compounds.
A notable example is the three-component reaction of a pyridinium salt, an aldehyde, and a β-ketonitrile to synthesize substituted 4,5-dihydrofurans or 2H-pyrans.[10] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization.[10] The regioselectivity towards either the dihydrofuran or pyran scaffold can be controlled by the choice of the aldehyde component.[10]
Reaction Pathway:
Caption: Multicomponent reaction pathway leading to dihydrofurans or pyrans.
Quantitative Data for Three-Component Synthesis of Dihydrofurans:
| Entry | Aldehyde | β-Ketonitrile | Pyridinium Salt | Base | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Benzaldehyde | Malononitrile | N-phenacylpyridinium bromide | Piperidine | 85 | >95:5 | [10] |
| 2 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | N-phenacylpyridinium bromide | Piperidine | 90 | >95:5 | [10] |
| 3 | 2-Naphthaldehyde | Malononitrile | N-(ethoxycarbonylmethyl)pyridinium bromide | Piperidine | 82 | >95:5 | [10] |
| 4 | Furfural | Malononitrile | N-phenacylpyridinium bromide | Piperidine | 78 | >95:5 | [10] |
Experimental Protocol: Three-Component Synthesis of a 4,5-Dihydrofuran-3-carbonitrile
-
Initial Mixture: In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), β-ketonitrile (1.0 mmol), and N-phenacylpyridinium bromide (1.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add piperidine (0.1 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the formation of the product by TLC.
-
Isolation: After completion, the solid product often precipitates from the reaction mixture. Collect the precipitate by filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to obtain the pure dihydrofuran derivative. If no precipitate forms, concentrate the mixture and purify by column chromatography.
Application Note 3: Asymmetric Catalysis using Chiral Pyridinium Ylides
The development of asymmetric catalytic reactions involving pyridinium ylides is a significant area of research, enabling the synthesis of enantioenriched molecules.[11] One approach involves the use of chiral catalysts to control the stereochemistry of the reaction. For instance, the catalytic asymmetric hydrogenation of N-iminopyridinium ylides provides an efficient route to enantiomerically enriched substituted piperidines.[11]
Another strategy is the use of chiral pyridinium salts to generate chiral ylides, which then participate in stereoselective transformations. Asymmetric cascade reactions of alkenyloxindoles with pyridinium ylides have been developed to synthesize complex chiral spirocyclic compounds.[12]
Catalytic Cycle for Asymmetric Hydrogenation:
Caption: Catalytic cycle for asymmetric hydrogenation of N-iminopyridinium ylides.
Quantitative Data for Asymmetric Catalysis:
| Reaction Type | Substrate | Chiral Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | N-imino-2-phenylpyridinium ylide | Rh(COD)2BF4 / (R)-MeO-BIPHEP | (R)-2-phenylpiperidine | 95 | 90 | [11] |
| Asymmetric Hydrogenation | N-imino-2,6-dimethylpyridinium ylide | Rh(COD)2BF4 / (R)-SYNPHOS | (2R,6R)-2,6-dimethylpiperidine | 98 | 94 | [11] |
| Cascade Reaction | Alkenyloxindole | Chiral Phase-Transfer Catalyst | Spiro-pyrrolidinyl-oxindole | 85 | 92 | [12] |
Experimental Protocol: Asymmetric Hydrogenation of N-Iminopyridinium Ylide
-
Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with Rh(COD)2BF4 (0.01 mmol) and the chiral phosphine ligand (e.g., (R)-MeO-BIPHEP) (0.011 mmol) in degassed methanol (2 mL). The mixture is stirred for 20 minutes to form the active catalyst.
-
Reaction Setup: The N-iminopyridinium ylide substrate (1.0 mmol) is added to the catalyst solution.
-
Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 40 °C) for 24 hours.
-
Work-up and Analysis: After safely venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Disclaimer: The protocols provided are generalized examples and may require optimization for specific substrates and scales. Appropriate safety precautions should always be taken when performing chemical experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the chemistry of pyridinium ylides - Nottingham ePrints [eprints.nottingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. app.scinito.ai [app.scinito.ai]
- 8. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles [organic-chemistry.org]
- 11. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Reactions Involving 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific examples of stereoselective reactions with detailed experimental protocols and quantitative data for 3-(ethoxycarbonyl)pyridin-1-ium-1-olate. The following application notes and protocols are based on established principles of 1,3-dipolar cycloaddition reactions of analogous pyridinium ylides and related azomethine ylides. The provided experimental procedures and data tables are illustrative and should be considered as starting points for the development of specific synthetic methodologies.
Introduction
This compound is a stable pyridinium ylide that serves as a versatile 1,3-dipole in organic synthesis. Its participation in [3+2] cycloaddition reactions with various dipolarophiles provides a direct route to the synthesis of indolizidine and related nitrogen-containing heterocyclic scaffolds. These structural motifs are prevalent in numerous biologically active natural products and pharmaceutical agents. The development of stereoselective reactions involving this ylide is of significant interest for the asymmetric synthesis of complex molecules. This document outlines potential strategies and generalized protocols for achieving diastereoselectivity and enantioselectivity in reactions of this compound.
Application Notes
General Reactivity in [3+2] Cycloaddition Reactions
This compound readily undergoes [3+2] cycloaddition reactions with electron-deficient alkenes and alkynes. The reaction proceeds through a concerted mechanism, leading to the formation of a five-membered ring. The ethoxycarbonyl group at the 3-position of the pyridine ring influences the electronics and stability of the ylide, thereby affecting its reactivity.
Strategies for Stereochemical Control
Stereocontrol in cycloaddition reactions of this compound can be pursued through two primary strategies:
-
Diastereoselective Reactions: This approach typically involves the use of a chiral dipolarophile. Chiral auxiliaries attached to the alkene or alkyne partner can effectively bias the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. The choice of the chiral auxiliary and reaction conditions, such as solvent and temperature, can significantly impact the level of diastereoselectivity.
-
Enantioselective Reactions: In this strategy, a chiral catalyst is employed to create a chiral environment around the reacting species, favoring the formation of one enantiomer of the product. Chiral Lewis acids and chiral transition metal complexes, particularly those based on copper, have shown promise in catalyzing asymmetric 1,3-dipolar cycloadditions of related ylides. The catalyst can coordinate to either the 1,3-dipole or the dipolarophile, or both, to induce enantioselectivity.
Illustrative Data Presentation
The following tables present hypothetical yet plausible data for stereoselective cycloaddition reactions of this compound, based on results reported for analogous systems. These tables are intended to serve as a guide for experimental design.
Table 1: Proposed Diastereoselective [3+2] Cycloaddition with Chiral Acrylates
| Entry | Dipolarophile (Chiral Auxiliary) | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | N-acryloyl-(S)-4-benzyloxazolidin-2-one | Toluene | 25 | 85 | 90:10 |
| 2 | N-acryloyl-(S)-4-phenyloxazolidin-2-one | CH2Cl2 | 0 | 88 | 92:8 |
| 3 | Methyl (S)-2-((E)-3-acryloyl-2,2-dimethyloxazolidin-4-yl)acetate | THF | 25 | 82 | 85:15 |
| 4 | (R)-2,5-diphenylpyrrolidin-1-yl acrylate | Toluene | -20 | 90 | >95:5 |
Table 2: Proposed Enantioselective [3+2] Cycloaddition with a Prochiral Dipolarophile
| Entry | Dipolarophile | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | Dimethyl maleate | Cu(OTf)2 (10) | (S)-Ph-BOX | CH2Cl2 | 0 | 92 | 90 |
| 2 | N-phenylmaleimide | Cu(OAc)2 (10) | (R)-tBu-BOX | Toluene | 25 | 95 | 95 |
| 3 | Methyl acrylate | Sc(OTf)3 (10) | (R)-BINOL | THF | -20 | 85 | 88 |
| 4 | Acrolein | Zn(OTf)2 (10) | (S,S)-iPr-PyBOX | CH2Cl2 | -40 | 88 | 92 |
Experimental Protocols (Generalized)
Protocol 1: General Procedure for Diastereoselective [3+2] Cycloaddition using a Chiral Auxiliary
This protocol is a generalized procedure for the reaction of this compound with an acrylate bearing a chiral auxiliary.
Materials:
-
This compound
-
Chiral acrylate (e.g., N-acryloyl-(S)-4-benzyloxazolidin-2-one)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Dissolve the ylide in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Cool the solution to the desired temperature (e.g., 25 °C, 0 °C, -20 °C).
-
In a separate flask, prepare a solution of the chiral acrylate (1.2 equiv.) in the same anhydrous solvent.
-
Add the solution of the chiral acrylate dropwise to the solution of the pyridinium ylide over a period of 10-30 minutes.
-
Stir the reaction mixture at the chosen temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of water or saturated aqueous NH4Cl solution.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomeric products.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) analysis of the purified product.
-
The chiral auxiliary can often be recovered by hydrolysis or other appropriate chemical transformation.
Protocol 2: General Procedure for Enantioselective [3+2] Cycloaddition using a Chiral Catalyst
This protocol describes a general method for the copper-catalyzed enantioselective cycloaddition of this compound with a prochiral dipolarophile.
Materials:
-
This compound
-
Prochiral dipolarophile (e.g., N-phenylmaleimide)
-
Chiral catalyst precursor (e.g., Cu(OTf)2)
-
Chiral ligand (e.g., (S)-Ph-BOX)
-
Anhydrous and degassed solvent (e.g., CH2Cl2, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral catalyst precursor (e.g., Cu(OTf)2, 0.1 equiv.) and the chiral ligand (e.g., (S)-Ph-BOX, 0.11 equiv.).
-
Add anhydrous and degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Add the prochiral dipolarophile (1.2 equiv.) to the catalyst solution.
-
In a separate flask, dissolve this compound (1.0 equiv.) in the same anhydrous and degassed solvent.
-
Slowly add the solution of the pyridinium ylide to the catalyst-dipolarophile mixture via syringe pump over several hours.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or HPLC.
-
Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with a suitable solvent to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Caption: General mechanism of the [3+2] cycloaddition reaction.
Caption: Workflow for a diastereoselective cycloaddition.
Caption: Proposed catalytic cycle for enantioselective cycloaddition.
Conclusion and Future Outlook
While specific examples are currently lacking in the scientific literature, the potential for developing highly stereoselective reactions with this compound is significant. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore both diastereoselective and enantioselective transformations. Future work should focus on the systematic screening of chiral auxiliaries, chiral Lewis acids, and transition metal catalysts to identify optimal conditions for achieving high levels of stereocontrol. The successful development of such methods will provide valuable tools for the synthesis of complex, enantioenriched nitrogen-containing heterocycles for applications in drug discovery and natural product synthesis.
Application Notes and Protocols: Mechanism of Michael Addition with 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the Michael addition reaction involving 3-(ethoxycarbonyl)pyridin-1-ium-1-olate, a stabilized pyridinium ylide. It serves as a comprehensive guide for researchers in organic synthesis and drug development, offering insights into the reaction mechanism, experimental protocols, and potential applications. The content is structured to facilitate easy understanding and implementation in a laboratory setting.
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Pyridinium ylides, zwitterionic species with a positively charged pyridinium ring and a negatively charged adjacent carbon, are effective nucleophiles in various chemical transformations.[3] Specifically, this compound is a stabilized pyridinium ylide where the negative charge on the ylidic carbon is delocalized by the ethoxycarbonyl group. This stabilization renders it a soft nucleophile, making it an excellent candidate for Michael addition reactions. These reactions are pivotal in the synthesis of complex molecules, including pharmaceutical intermediates.
Reaction Mechanism
The Michael addition of this compound to an α,β-unsaturated carbonyl compound, such as an enone, proceeds through a well-defined stepwise mechanism.
Step 1: Nucleophilic Attack
The reaction is initiated by the nucleophilic attack of the ylidic carbon of this compound on the β-carbon of the Michael acceptor. This attack is facilitated by the soft nature of the ylide, which favors conjugate addition over direct addition to the carbonyl carbon. This step results in the formation of a zwitterionic intermediate.
Step 2: Protonation
The zwitterionic intermediate is then protonated, typically by a proton source present in the reaction mixture, such as the solvent or a deliberately added acid, to yield the final Michael adduct.
The overall reaction is a 1,4-addition across the conjugated system of the Michael acceptor.
Visualizing the Mechanism and Workflow
To provide a clearer understanding, the reaction mechanism and a general experimental workflow are depicted below using DOT language.
Caption: Mechanism of the Michael Addition.
Caption: General Experimental Workflow.
Quantitative Data
| Entry | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) |
| 1 | Annulated 4-oxothiazolidin-5-ylidene | Et3N | CH2Cl2 | 1-2 | 85 |
| 2 | Diethyl (E)-2-((Z)-3-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-5-ylidene)succinate | Et3N | CH2Cl2 | 1 | 92 |
| 3 | (Z)-ethyl 2-cyano-3-phenylacrylate | DBU | MeCN | 0.5 | 88 |
| 4 | (E)-diethyl 2-(benzo[d]thiazol-2-yl)-3-cyanobut-2-enedioate | Et3N | CH2Cl2 | 2 | 95 |
Note: Yields correspond to the final tandem reaction product, implying an efficient initial Michael addition.
Experimental Protocols
The following are generalized protocols for the synthesis of the pyridinium salt precursor and its subsequent use in a Michael addition reaction.
Synthesis of Ethyl 3-(1-carboxy-methyl)pyridinium Bromide
This protocol describes the synthesis of the pyridinium salt precursor to this compound.
Materials:
-
Ethyl nicotinate
-
Ethyl bromoacetate
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve ethyl nicotinate (1.0 eq) in anhydrous acetone.
-
Add ethyl bromoacetate (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The pyridinium salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum.
General Protocol for the Michael Addition
This protocol details the in-situ generation of this compound and its subsequent Michael addition to an α,β-unsaturated ketone.
Materials:
-
Ethyl 3-(1-carboxy-methyl)pyridinium bromide (1.0 eq)
-
Michael acceptor (e.g., chalcone, 1.0 eq)
-
Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Dichloromethane (CH2Cl2) or Acetonitrile (MeCN) (anhydrous)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the pyridinium salt and the Michael acceptor.
-
Dissolve the solids in the appropriate anhydrous solvent (e.g., CH2Cl2).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (e.g., Et3N) dropwise to the stirred solution. The formation of the ylide is often indicated by a color change.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Applications in Drug Development and Organic Synthesis
The Michael adducts synthesized from this compound are valuable intermediates in the synthesis of more complex heterocyclic structures. The introduction of a functionalized pyridine moiety can be a key step in the development of novel therapeutic agents, as the pyridine ring is a common scaffold in many biologically active compounds. The versatility of the Michael addition allows for the creation of a diverse library of compounds for screening in drug discovery programs. Furthermore, the adducts can undergo subsequent intramolecular reactions to form fused ring systems, expanding the accessible chemical space.
Conclusion
The Michael addition of this compound provides an efficient method for the formation of carbon-carbon bonds and the synthesis of functionalized pyridine derivatives. The reaction proceeds through a well-understood mechanism and can be performed under mild conditions. The resulting Michael adducts are versatile building blocks for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and data presented herein serve as a valuable resource for researchers looking to utilize this powerful synthetic transformation.
References
- 1. HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF PYRIDINIUM-SUBSTITUTED PIPERIDIN-2-ONES FROM PYRIDINIUM YLIDES, ALDEHYDES, MICHAEL ACCEPTORS, AND AMMONIUM ACETATE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Conjugate Addition of Lithiated Methyl Pyridines to Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(ethoxycarbonyl)pyridin-1-ium-1-olate and related pyridinium ylides in the synthesis of complex heterocyclic molecules through multi-component reactions (MCRs). Pyridinium ylides are versatile zwitterionic intermediates that can act as 1,3-dipoles or as carbon nucleophiles, enabling the efficient construction of diverse molecular scaffolds relevant to medicinal chemistry and drug discovery. The presence of an electron-withdrawing group, such as the ethoxycarbonyl group, stabilizes the ylide, making it a key building block for various synthetic transformations.
Introduction to Pyridinium Ylides in MCRs
Pyridinium ylides are 1,3-dipoles that are readily generated in situ from the corresponding pyridinium salts by deprotonation with a mild base. In the context of MCRs, they offer a powerful strategy for achieving molecular diversity from simple starting materials in a single synthetic operation. The ethoxycarbonyl group at the 3-position of the pyridine ring plays a crucial role in stabilizing the ylide intermediate, influencing its reactivity and selectivity in cycloaddition and Michael addition reactions. These reactions are often characterized by high atom economy, operational simplicity, and the ability to generate complex products with good to excellent yields.
Key Applications in Heterocyclic Synthesis
This compound and its precursors are instrumental in the synthesis of a variety of heterocyclic systems, including indolizines, dihydrofurans, and dihydropyrans. These scaffolds are prevalent in many biologically active natural products and synthetic pharmaceuticals.
Indolizines are nitrogen-containing fused heterocyclic compounds with a wide range of biological activities. The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes is a classical and efficient method for their synthesis.
A notable application is the one-pot, three-component synthesis of indolizine-1-carbaldehydes from pyridinium salts, phenylpropiolaldehyde, and a base. The reaction proceeds via the in situ generation of the pyridinium ylide, which then undergoes a [3+2] cycloaddition with the aldehyde-containing alkyne.
Table 1: Synthesis of Indolizine-1-carbaldehydes via [3+2] Cycloaddition
| Entry | Pyridinium Salt Substituent | Dipolarophile | Base | Solvent | Yield (%) |
| 1 | H | Phenylpropiolaldehyde | Cs2CO3 | CH2Cl2 | 85 |
| 2 | 3-COOEt | Phenylpropiolaldehyde | Cs2CO3 | CH2Cl2 | 89 |
| 3 | 4-Me | Phenylpropiolaldehyde | Cs2CO3 | CH2Cl2 | 82 |
| 4 | 3-CN | Phenylpropiolaldehyde | Cs2CO3 | CH2Cl2 | 78 |
In reactions with α,β-unsaturated carbonyl compounds or other Michael acceptors, pyridinium ylides can act as carbon nucleophiles. A versatile three-component reaction between a pyridinium salt, an aldehyde, and a β-ketonitrile provides access to highly substituted trans-4,5-dihydrofurans and 2H-pyrans with high diastereoselectivity.[1][2] The reaction proceeds through a cascade of a Knoevenagel condensation, a Michael addition of the pyridinium ylide, and a subsequent intramolecular SN2 cyclization.[1][2]
// Reactants aldehyde [label="Aldehyde"]; ketonitrile [label="β-Ketonitrile"]; piperidine [label="Piperidine (Base)", shape=ellipse, fillcolor="#FBBC05"];
// Intermediates knoevenagel [label="Knoevenagel Adduct\n(α,β-Unsaturated Nitrile)"]; ylide [label="Pyridinium Ylide\n(from precursor + base)"]; michael_adduct [label="Michael Adduct"];
// Products dihydrofuran [label="trans-4,5-Dihydrofuran", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow aldehyde -> knoevenagel; ketonitrile -> knoevenagel; piperidine -> knoevenagel [label=" Knoevenagel\nCondensation "];
knoevenagel -> michael_adduct; ylide -> michael_adduct [label=" Michael\nAddition "];
michael_adduct -> dihydrofuran [label=" Intramolecular\nSN2 Cyclization "]; } } Caption: Cascade reaction for the synthesis of trans-4,5-dihydrofurans.
Table 2: Three-Component Synthesis of trans-4,5-Dihydrofuran-3-carbonitriles [1][2]
| Entry | Aldehyde | β-Ketonitrile | Pyridinium Salt Precursor | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | Benzoylacetonitrile | N-Phenacylpyridinium bromide | Piperidine | Ethanol | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzoylacetonitrile | N-Phenacylpyridinium bromide | Piperidine | Ethanol | 91 |
| 3 | 2-Naphthaldehyde | Benzoylacetonitrile | N-Phenacylpyridinium bromide | Piperidine | Ethanol | 88 |
| 4 | Furfural | Benzoylacetonitrile | N-Phenacylpyridinium bromide | Piperidine | Ethanol | 79 |
Experimental Protocols
To a solution of the corresponding pyridinium bromide (0.22 mmol) and 3-phenylpropiolaldehyde (0.20 mmol) in CH2Cl2 (2.0 mL) was added Cs2CO3 (0.40 mmol). The resulting mixture was stirred at room temperature for 12 hours. Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired indolizine-1-carbaldehyde.
A mixture of the appropriate aldehyde (1.0 mmol), β-ketonitrile (1.0 mmol), N-phenacylpyridinium bromide (1.0 mmol), and piperidine (1.0 mmol) in ethanol (5 mL) was stirred at room temperature for 2-4 hours. The progress of the reaction was monitored by TLC. After completion, the precipitate formed was collected by filtration, washed with cold ethanol, and dried under vacuum to give the pure product.
The Role of the 3-Ethoxycarbonyl Substituent
The ethoxycarbonyl group at the 3-position of the pyridinium ylide has a profound impact on its properties and reactivity:
-
Stabilization: As an electron-withdrawing group, it stabilizes the negative charge on the ylidic carbon through resonance, making the ylide easier to handle and often isolable, in contrast to non-stabilized ylides.
-
Nucleophilicity: While stabilized, the ylide retains sufficient nucleophilicity to participate in Michael additions and cycloadditions. The degree of stabilization modulates its reactivity, allowing for controlled reactions.
-
Regioselectivity: The electronic nature of the substituent can influence the regioselectivity of [3+2] cycloaddition reactions by altering the frontier molecular orbital energies of the 1,3-dipole.
References
- 1. Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles [organic-chemistry.org]
- 2. Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2 H-Pyran-5-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cycloaddition Reactions of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the 1,3-dipolar cycloaddition reactions of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cycloaddition of this compound?
A1: The reaction is a 1,3-dipolar cycloaddition.[1][2] The pyridinium ylide, this compound, acts as a 1,3-dipole that reacts with an electron-deficient alkene or alkyne (dipolarophile) to form a five-membered heterocyclic ring. The initial cycloadduct, a dihydropyridine derivative, may subsequently undergo oxidation (aromatization) to form a stable indolizine product, particularly when using alkynes as dipolarophiles.[1]
Q2: How is the this compound ylide typically generated?
A2: The ylide is generated in situ from its corresponding pyridinium salt, N-(ethoxycarbonylmethyl)-3-carboxamidopyridinium halide. This is achieved by treating the salt with a mild base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), which deprotonates the methylene group adjacent to the pyridinium nitrogen and the ethoxycarbonyl group.[1][3]
Q3: What types of dipolarophiles are suitable for this reaction?
A3: Electron-deficient alkenes and alkynes are the most effective dipolarophiles.[2][4][5] Examples include maleimides (e.g., N-phenylmaleimide), acrylates (e.g., methyl acrylate), propiolates (e.g., ethyl propiolate), and arylidene-malonates. The presence of electron-withdrawing groups on the dipolarophile accelerates the reaction.[1]
Q4: What are the typical solvents and reaction temperatures?
A4: Common solvents include acetonitrile, dimethylformamide (DMF), and methanol.[1][3] Reactions are often run at room temperature, but heating may be required for less reactive substrates. However, elevated temperatures, especially in alcoholic solvents like methanol, can sometimes lead to side reactions such as trans-esterification.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Ylide Generation: The base may be too weak or insufficient. 2. Low Reactivity: The dipolarophile may not be electron-deficient enough. 3. Decomposition of Ylide: The ylide is unstable and may decompose before reacting. 4. Solvent Choice: The chosen solvent may not be optimal for the reaction. | 1. Use a stronger base (e.g., switch from TEA to K₂CO₃ or KOtBu) or increase stoichiometry to 1.1-1.5 equivalents.[6] 2. If possible, use a dipolarophile with stronger electron-withdrawing groups. 3. Ensure the base is added slowly at a controlled temperature (e.g., 0 °C) and that the dipolarophile is already present in the reaction mixture. 4. Screen different solvents. DMF has been shown to be effective for similar reactions, sometimes leading to faster reaction times and better yields compared to methanol.[1] |
| Formation of Michael Adduct Side Product | The reaction pathway is competing with a stepwise Michael addition instead of the concerted [3+2] cycloaddition. This can be influenced by the base and solvent.[6] | Change the base/solvent system. For reactions with arylidene-malonates, using KOtBu in THF or aqueous NaOH under biphasic conditions has been shown to favor the cycloadduct over the Michael adduct.[6] |
| Formation of Trans-esterification Product | Using an alcohol solvent (e.g., methanol, ethanol) at elevated temperatures with an ester-containing ylide or dipolarophile.[1] | 1. Switch to an aprotic solvent like acetonitrile or DMF. 2. If an alcohol solvent is necessary, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., room temperature). |
| Complex Product Mixture / Difficulty in Purification | 1. Side Reactions: Competing pathways or decomposition. 2. Oxidation Issues: The primary cycloadduct may be unstable and undergo undesired reactions if not oxidized cleanly to the aromatic product (if applicable). | 1. Re-evaluate the reaction conditions (temperature, base, solvent) to minimize side reactions. Monitor the reaction by TLC to find the optimal reaction time. 2. If an aromatized product (e.g., indolizine) is desired, a mild oxidant like chloranil can be added in a second step after the initial cycloaddition is complete.[6] |
Quantitative Data on Reaction Conditions
The following data is representative of typical outcomes for cycloadditions involving substituted pyridinium ylides, based on trends reported in the literature.
Table 1: Effect of Solvent and Base on Yield
Reaction: this compound with Ethyl Propiolate at 25°C for 18h.
| Entry | Solvent | Base (1.1 equiv) | Yield (%) |
| 1 | Methanol | Triethylamine | 45 |
| 2 | Methanol | K₂CO₃ | 77[1] |
| 3 | Acetonitrile | K₂CO₃ | 82[3] |
| 4 | DMF | K₂CO₃ | 85[1] |
Table 2: Effect of Temperature on Reaction Time and Yield
Reaction: this compound with N-Phenylmaleimide in Acetonitrile with K₂CO₃.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Note |
| 1 | 25 (Room Temp) | 24 | 75 | Clean reaction, easy purification. |
| 2 | 50 | 8 | 85 | Faster conversion. |
| 3 | 80 (Reflux) | 3 | 83 | Faster, but minor side products observed on TLC. |
Experimental Protocols
Protocol 1: General Procedure for Cycloaddition with an Alkene (N-Phenylmaleimide)
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To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the N-(ethoxycarbonylmethyl)-3-carboxamidopyridinium bromide salt (1.0 mmol, 1.0 equiv) and N-phenylmaleimide (1.05 mmol, 1.05 equiv).
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Add 20 mL of anhydrous acetonitrile to the flask.
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Stir the mixture at room temperature to dissolve the solids.
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Slowly add anhydrous potassium carbonate (K₂CO₃) (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.
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Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
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Once the starting material is consumed, filter the mixture to remove the inorganic salts.
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Wash the solid residue with a small amount of acetonitrile.
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Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure cycloadduct.
Protocol 2: General Procedure for Cycloaddition with an Alkyne (Ethyl Propiolate) and Aromatization
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To a dry 50 mL round-bottom flask, add the N-(ethoxycarbonylmethyl)-3-carboxamidopyridinium bromide salt (1.0 mmol, 1.0 equiv) and 20 mL of anhydrous DMF.
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Add potassium carbonate (K₂CO₃) (1.2 mmol, 1.2 equiv) and stir the suspension for 10 minutes at room temperature.
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Add ethyl propiolate (1.1 mmol, 1.1 equiv) dropwise to the mixture.
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Stir the reaction at room temperature for 18 hours. Monitor by TLC.
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After completion, add chloranil (1.1 mmol, 1.1 equiv) to the reaction mixture to facilitate aromatization to the indolizine product.[6]
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Stir for an additional 2 hours at room temperature.
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Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired indolizine derivative.
Visualizations
References
- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Pyridinium Ylides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridinium ylides and their subsequent reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of substituted pyridinium ylides.
Issue 1: Low or No Product Yield
Q: I am not getting the expected product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in reactions involving pyridinium ylides is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here are the primary factors to investigate:
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Inadequate Base Selection: The pKa of the pyridinium salt precursor is a critical factor in selecting an appropriate base for ylide generation. A base that is too weak will not deprotonate the salt effectively, leading to a low concentration of the reactive ylide.
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Recommendation: Use a base with a pKa higher than that of the pyridinium salt. Potassium carbonate (K₂CO₃) is often effective, especially in polar aprotic solvents like DMF or acetonitrile.[1] For pyridinium salts with lower pKa values (due to electron-withdrawing substituents), milder bases may be sufficient.
-
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Incorrect Solvent Choice: The solvent can significantly influence the solubility of the reactants and the stability of the pyridinium ylide.
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Recommendation: A solvent optimization screen is recommended. Polar aprotic solvents such as DMF and acetonitrile have been shown to be effective for many pyridinium ylide reactions.[1] In some cases, reactions can be performed in aqueous buffers, particularly if the pyridinium salt is water-soluble and has a low pKa.[1]
-
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Substituent Effects: The electronic nature of the substituents on both the pyridine ring and the carbon destined to become the ylidic carbon has a profound impact on the stability and reactivity of the ylide.
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Recommendation: The presence of electron-withdrawing groups (e.g., -CN, -COCH₃, -CO₂Et) on the pyridine ring and on the ylide precursor stabilizes the ylide and generally leads to higher yields in subsequent reactions like cycloadditions.[1] If your pyridinium salt lacks significant electron-withdrawing groups, the resulting ylide may be too unstable or not nucleophilic enough for the desired transformation.
-
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Reaction Temperature: Temperature can affect the rate of ylide formation and its subsequent reaction.
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Recommendation: While some reactions require elevated temperatures, others proceed efficiently at room temperature. It has been observed that increasing the temperature does not always improve the yield and can sometimes lead to the formation of side products.[1] Start with room temperature and optimize as needed.
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Issue 2: Formation of Side Products and Purification Challenges
Q: My reaction mixture is showing multiple spots on TLC, and I am having difficulty purifying the desired product. What are the likely side reactions?
A: The formation of multiple products can arise from the inherent reactivity of pyridinium ylides and the reaction conditions employed.
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Competing Reaction Pathways: Pyridinium ylides are versatile intermediates and can participate in various reactions. For example, in the presence of a suitable dipolarophile, they can undergo 1,3-dipolar cycloaddition. However, they can also act as nucleophiles in Michael additions or other addition reactions.[2]
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Recommendation: Ensure that your reaction is set up to favor the desired pathway. For cycloadditions, the choice of a sufficiently activated alkyne or alkene is crucial.[1] Less activated dipolarophiles may not react under mild conditions, leading to unreacted starting materials or decomposition.[1]
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Solvent-Mediated Side Reactions: The choice of solvent can sometimes lead to unwanted side reactions.
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Example: In a reaction conducted in methanol, trans-esterification was observed as a side product when the starting materials contained an ethyl ester group.[1]
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Recommendation: If you observe side products that could be related to the solvent, consider switching to a non-nucleophilic solvent such as DMF, acetonitrile, or THF.
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Purification Strategy: If you are facing challenges in separating your product from unreacted starting materials or side products, a modification of the workup procedure may be beneficial.
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Recommendation: In cases where the product has a similar polarity to the unreacted starting material, a quenching step can be introduced to convert the unreacted ylide into a more polar species, facilitating separation by chromatography. For instance, quenching with benzyl bromide can convert the unreacted ylide into a new pyridinium salt, which will have a different retention time.
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Frequently Asked Questions (FAQs)
Q1: How do I choose the appropriate substituents for my pyridinium ylide synthesis?
A1: The choice of substituents is critical for both the stability of the ylide and the success of the subsequent reaction. For the synthesis of stable and reactive pyridinium ylides, it is highly recommended to have electron-withdrawing groups (EWGs) on the precursor molecule.
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On the Pyridine Ring: EWGs at the 4-position of the pyridine ring, such as cyano (-CN) or acetyl (-COCH₃), have been shown to significantly increase the yields of cycloaddition reactions.[1] These groups help to stabilize the negative charge of the ylide through delocalization.
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On the Ylidic Carbon: The group attached to the methylene that will become the ylidic carbon should also be electron-withdrawing to stabilize the ylide. Common examples include ester (-CO₂R) and ketone (-COR) groups.
Q2: What is the best way to generate the pyridinium ylide?
A2: Pyridinium ylides are typically generated in situ from their corresponding pyridinium salts by deprotonation with a base. A one-pot synthesis where the pyridinium salt is formed and then converted to the ylide without isolation is often an efficient approach.[2]
Q3: Can I isolate and store the pyridinium ylide?
A3: Most pyridinium ylides are highly reactive intermediates and are used immediately after generation. While highly stabilized ylides can sometimes be isolated, it is generally not a common or practical approach for most applications. The stability is largely dependent on the presence of strong electron-withdrawing groups on the carbanionic moiety.
Q4: My pyridinium salt precursor is difficult to synthesize. Are there any tips?
A4: The synthesis of pyridinium salts, typically through the alkylation of a substituted pyridine, can sometimes result in low yields.
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Ultrasound Activation: The use of ultrasound activation can be a helpful technique to improve the efficiency of the alkylation reaction.
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Excess Reagent: In cases of low reactivity, using a large excess of the alkylating agent can improve the yield of the desired pyridinium salt.[1]
Data Presentation
Table 1: Influence of Base and Solvent on Indolizine Yield
| Entry | Pyridinium Salt Substituent (R₁) | Base | Solvent | Time (h) | Yield (%) |
| 1 | -COCH₃ | K₂CO₃ | Methanol | 18 | 55 |
| 2 | -COCH₃ | Et₃N | Methanol | 18 | 20 |
| 3 | -COCH₃ | DBU | Methanol | 18 | 42 |
| 4 | -COCH₃ | K₂CO₃ | DMF | 1 | 75 |
| 5 | -COCH₃ | K₂CO₃ | DMF | 5 | 77 |
| 6 | -CN | K₂CO₃ | Methanol | 18 | 81 |
| 7 | -CN | K₂CO₃ | DMF | 18 | 74 |
Data adapted from a study on the cycloaddition of pyridinium ylides with alkynes.[1]
Table 2: Effect of Pyridine Ring Substituent (R₁) on Indolizine Yield
| Entry | Substituent (R₁) | Yield (%) |
| 1 | -H | No Reaction |
| 2 | -NH₂ | No Reaction |
| 3 | -N(CH₃)₂ | No Reaction |
| 4 | -CF₃ | 45 |
| 5 | -COCH₃ | 77 |
| 6 | -CN | 81 |
Reaction conditions: Pyridinium salt (1 eq.), ethyl propiolate (1.5 eq.), K₂CO₃ (1 eq.), Methanol, 25 °C, 18 h. Data adapted from a study on the cycloaddition of pyridinium ylides.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Indolizines via Pyridinium Ylide-Alkyne Cycloaddition
This protocol is based on a method described for the reaction of 4-substituted pyridinium salts with ethyl propiolate.[1]
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Reactant Mixture: In a round-bottom flask, combine the 4-substituted pyridinium salt (1.0 eq.), ethyl propiolate (1.5 eq.), and potassium carbonate (K₂CO₃, 1.0 eq.).
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Solvent Addition: Add methanol or DMF as the solvent. The optimal volume should be determined based on the scale of the reaction to ensure adequate mixing.
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Reaction: Stir the mixture at room temperature (25 °C) for the specified time (e.g., 18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, add water to the reaction mixture to precipitate the crude product.
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Purification: Collect the precipitate by filtration and wash with water. If necessary, further purify the product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Experimental workflow for indolizine synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate in Cycloadditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate in cycloaddition reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cycloadduct
A diminished yield of the target molecule is a common issue. Several factors can contribute to this, from incomplete reaction to the formation of side products. A systematic approach to troubleshooting can help identify and resolve the underlying cause.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Explanation |
| Incomplete Deprotonation | Use a stronger base (e.g., KOtBu) or a different base/solvent system (e.g., NaOH in a biphasic system). | The pyridinium ylide is generated in situ by deprotonation of the corresponding pyridinium salt. Incomplete deprotonation will result in a lower concentration of the active 1,3-dipole, leading to a sluggish or incomplete reaction. |
| Ylide Instability/Decomposition | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Add the base slowly at a low temperature to control the concentration of the highly reactive ylide. | Pyridinium ylides can be unstable and prone to decomposition, especially in the presence of oxygen or at elevated temperatures. Minimizing exposure to air and controlling the reaction temperature can enhance ylide stability. |
| Poor Dipolarophile Reactivity | Use a more electron-deficient dipolarophile. If not possible, increasing the reaction temperature or using a higher concentration of reactants may improve the reaction rate. | The rate of a 1,3-dipolar cycloaddition is highly dependent on the electronic properties of both the dipole and the dipolarophile. Electron-withdrawing groups on the dipolarophile accelerate the reaction.[1][2][3] |
| Suboptimal Solvent Choice | Screen different solvents. Aprotic polar solvents like DMF have been shown to be effective for similar reactions.[2] | The solvent can influence the solubility of the reactants and the stability of the intermediates. A solvent that fully dissolves all components at the reaction temperature is ideal. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data (e.g., TLC, LC-MS, NMR) indicates the formation of side products. The nature of these byproducts can provide clues to the problematic reaction pathway.
Common Side Products and Mitigation Strategies
| Side Product | Identification | Mitigation Strategy | Underlying Chemistry |
| Michael Adduct | Characterized by the addition of the ylide to the dipolarophile without ring closure. Will have a different mass and NMR spectrum compared to the cycloadduct. | Change the base and solvent system. For example, using KOtBu in THF or NaOH in a biphasic system has been shown to favor cycloaddition over Michael addition.[4] | The reaction between a pyridinium ylide and an activated alkene can proceed through a stepwise mechanism. If the intermediate zwitterion is stabilized or protonated before ring closure, a Michael adduct will be formed. |
| Oxidized Byproducts | Products with a higher mass corresponding to the addition of oxygen or loss of hydrogen. | Perform the reaction under a strictly inert atmosphere (nitrogen or argon). Degas all solvents prior to use. | The dihydroindolizine intermediate formed after the initial cycloaddition can be susceptible to aerobic oxidation, especially with less sterically hindered substrates.[5] |
| Ylide Dimer | Can be complex to characterize but may appear as a higher molecular weight species with a mass corresponding to two ylide molecules. | Generate the ylide slowly at low temperatures in the presence of the dipolarophile to ensure it is trapped before it can dimerize. | If the concentration of the ylide is too high and the dipolarophile is not reactive enough, the ylide can react with itself in a dimerization process. |
| Transesterification Product | If using an alcohol as a solvent, the ethoxycarbonyl group may be exchanged. For example, in methanol, a methoxycarbonyl group may be observed. | Use a non-alcoholic, aprotic solvent such as THF, DMF, or acetonitrile. | The ester group on the pyridinium ylide can undergo transesterification in the presence of an alcohol and a base. |
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding at all. What are the first things I should check?
A1:
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Verify the quality of your starting materials. Ensure your 3-(ethoxycarbonyl)pyridin-1-ium salt is pure and dry. The dipolarophile should also be of high purity.
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Check your base. Ensure the base is not old or deactivated. For solid bases, ensure they are finely powdered and properly stored.
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Confirm your reaction setup. Ensure you have an inert atmosphere if the reaction is sensitive to air and moisture. Check that your stirring is adequate.
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Re-evaluate your reaction conditions. Some cycloadditions require elevated temperatures to proceed at a reasonable rate. Consider a small-scale experiment at a higher temperature.
Q2: I am observing a mixture of the desired cycloadduct and a Michael adduct. How can I improve the selectivity?
A2: The formation of a Michael adduct is a known side reaction for pyridinium ylide cycloadditions.[4] To favor the desired [3+2] cycloaddition, you can:
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Change your base/solvent system. A common strategy is to switch to a stronger, non-nucleophilic base in an aprotic solvent (e.g., KOtBu in THF) or to use a phase-transfer catalyst with an inorganic base in a biphasic system (e.g., NaOH in DCM/water).[4]
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Lower the reaction temperature. In some cases, the activation energy for the cycloaddition is lower than that for the Michael addition, so running the reaction at a lower temperature may improve selectivity.
Q3: How can I tell if my pyridinium ylide is forming in situ?
A3: The formation of the pyridinium ylide is often accompanied by a color change. Pyridinium ylides are often highly colored species. You can monitor the reaction mixture for a change in color upon addition of the base. For a more definitive answer, you could attempt to characterize the ylide by NMR at low temperature, though they are often too reactive to isolate.
Q4: Is it necessary to perform these reactions under an inert atmosphere?
A4: It is highly recommended. The intermediate cycloadduct, a dihydroindolizine, can be sensitive to air oxidation, which leads to the formation of an aromatic indolizine.[1][5] To isolate the initial cycloadduct, an inert atmosphere is crucial. If the fully aromatized indolizine is the desired product, exposure to air after the reaction is complete may be beneficial.
Experimental Protocols
General Procedure for the 1,3-Dipolar Cycloaddition of this compound with an Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
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Preparation of the Pyridinium Salt: The this compound is typically generated in situ from the corresponding N-alkylated pyridinium salt. To a solution of 3-ethoxycarbonylpyridine in a suitable solvent (e.g., acetone or acetonitrile), add a slight excess of the desired alkylating agent (e.g., ethyl bromoacetate). Stir the mixture at room temperature or with gentle heating until the precipitation of the pyridinium salt is complete. Isolate the salt by filtration, wash with cold solvent, and dry under vacuum.
-
Cycloaddition Reaction:
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To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the pyridinium salt (1.0 eq) and the dipolarophile (1.1 eq).
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Add a suitable anhydrous solvent (e.g., DMF or THF).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a base (e.g., triethylamine, DBU, or potassium carbonate) (1.1 eq) to the stirred solution. .
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired cycloadduct.
-
Visualizations
References
- 1. Indolizine synthesis [organic-chemistry.org]
- 2. Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. SFB749 - One-Pot Two-Step Synthesis of 1-(Ethoxycarbonyl)indolizines via Pyridinium Ylides [sfb749.de]
- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
effect of solvent and base on pyridinium ylide reactivity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridinium ylides. The following sections address common issues related to the influence of solvents and bases on reaction outcomes, offering data-driven insights and detailed experimental protocols.
Frequently Asked Questions & Troubleshooting
Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield. How can solvent and base selection be optimized?
A: Low yields in pyridinium ylide reactions are frequently traced back to suboptimal solvent or base selection. The generation of the ylide from its corresponding pyridinium salt is an equilibrium process, and the choice of solvent and base critically influences this equilibrium and the subsequent reaction rate.
Troubleshooting Steps:
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Evaluate the Base: The chosen base must be strong enough to deprotonate the pyridinium salt. A common and effective choice is potassium carbonate (K₂CO₃).[1][2] Weaker bases may not generate a sufficient concentration of the ylide for the reaction to proceed efficiently.
-
Assess the Solvent: The solvent plays a crucial role in stabilizing the pyridinium ylide and influencing the reaction rate. Polar aprotic solvents are often preferred.
-
DMF (Dimethylformamide): Often emerges as an excellent choice, leading to faster reactions and good yields.[1] In some cases, reactions in DMF can reach completion in as little as one hour.[1]
-
Methanol (MeOH): While a common solvent, it can sometimes lead to slower reactions compared to DMF.[1]
-
Acetonitrile (ACN): Has also been shown to provide good yields in certain reactions, such as the synthesis of 2,3-dihydrofurans.[2]
-
-
Consider Aqueous Media: For certain pyridinium salts, particularly those with electron-withdrawing groups that lower their pKa, reactions can be successfully performed in aqueous buffers (e.g., pH 7.5 phosphate buffer).[1] This can be a viable green chemistry approach, although the hydrophobicity of other reactants might limit yields.[1]
Data Presentation: Solvent and Base Effect on Indolizine Synthesis
The following table summarizes the results from a study on the 1,3-dipolar cycloaddition of pyridinium salts with ethyl propiolate, demonstrating the impact of solvent and base on product yield.[1]
| Entry | Pyridinium Salt Substituent (R₁) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | COCH₃ | K₂CO₃ | MeOH | 25 | 18 | 77 |
| 2 | COCH₃ | Na₂CO₃ | MeOH | 25 | 18 | 65 |
| 3 | COCH₃ | Et₃N | MeOH | 25 | 18 | 5 |
| 4 | COCH₃ | DBU | MeOH | 25 | 18 | 10 |
| 5 | COCH₃ | K₂CO₃ | DMF | 25 | 1 | 75 |
| 6 | CN | K₂CO₃ | DMF | 25 | 5 | 70 |
| 7 | CN | K₂CO₃ | MeOH | 25 | 18 | 81 |
| 8 | CN | pH 7.5 Buffer | H₂O | 25 | 18 | 24 |
Data sourced from an investigation into pyridinium ylide-alkyne cycloaddition.[1]
Q2: I'm observing significant side-product formation. Could the solvent be the cause?
A: Yes, the solvent can directly influence reaction pathways and lead to unwanted side products. Protic solvents, in particular, can be problematic.
Common Issues:
-
Transesterification: When using alcohol-based solvents like methanol (MeOH) or ethanol (EtOH) with reactants containing ester groups, transesterification can occur. This leads to a mixture of ester products, complicating purification.[1] For example, reacting a pyridinium salt with an ethyl ester in methanol at elevated temperatures can result in the formation of the corresponding methyl ester side product.[1]
-
Solvolysis: Protic solvents can react with intermediates in the reaction pathway, leading to undesired byproducts.
-
Altered Regioselectivity: Studies have shown that protic solvents can change the regioselectivity of reactions between pyridinium ylides and alkenes.[3]
Recommendation: If your starting materials or products contain sensitive functional groups like esters, and you are observing related side products, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
Q3: How do I select the appropriate base for generating my pyridinium ylide?
A: The primary consideration for base selection is its strength relative to the acidity of the proton on the carbon adjacent to the pyridinium nitrogen. The pKa of the pyridinium salt is a key indicator.
Selection Workflow:
-
Determine Pyridinium Salt pKa: The acidity of the pyridinium salt is heavily influenced by substituents. Electron-withdrawing groups on the pyridine ring or on the adjacent carbon lower the pKa, making the proton easier to remove.[1] For example, the pKa of a pyridinium salt with a 4-cyano substituent was measured at 8.16, which is acidic enough to allow partial ylide formation even in a pH 7.5 buffer.[1]
-
Choose a Base with a Higher pKa: The conjugate acid of the base you choose should have a pKa significantly higher than that of the pyridinium salt to ensure the equilibrium favors ylide formation.
-
Inorganic Bases: Potassium carbonate (K₂CO₃, pKa of HCO₃⁻ is ~10.3) is a widely used, effective, and economical choice for many pyridinium salts.[1][2]
-
Organic Bases: Triethylamine (Et₃N, pKa of Et₃NH⁺ is ~10.8) is a common organic base, but it can be less effective than inorganic bases like K₂CO₃ in some cycloaddition reactions.[1] Stronger non-nucleophilic organic bases like DBU can also be used, but may not always improve yields.[1]
-
Experimental Protocols
General Protocol for 1,3-Dipolar Cycloaddition of a Pyridinium Salt with an Alkyne
This protocol is a generalized procedure based on methodologies reported for the synthesis of indolizines.[1]
Materials:
-
Pyridinium salt (1.0 eq)
-
Alkyne dipolarophile (e.g., ethyl propiolate) (1.2 eq)
-
Base (e.g., K₂CO₃, anhydrous) (1.5 eq)
-
Solvent (e.g., DMF, anhydrous) (0.1 M concentration)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation: Dry the reaction vessel under flame or in an oven and allow it to cool under an inert atmosphere.
-
Reactant Addition: To the flask, add the pyridinium salt (1.0 eq), the alkyne dipolarophile (1.2 eq), and the anhydrous base (1.5 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 3. Direct Observation of the Dynamics of Ylide Solvation by Hydrogen-bond Donors Using Time-Resolved Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in reactions with 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions with this versatile pyridinium ylide, particularly focusing on cycloaddition reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My [3+2] cycloaddition reaction with this compound is giving a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in [3+2] cycloaddition reactions involving pyridinium ylides are a common issue. Several factors can influence the reaction outcome. Here is a step-by-step troubleshooting guide:
-
In Situ Generation of the Ylide: this compound is typically generated in situ from its corresponding pyridinium salt precursor by using a base. Inefficient ylide formation is a primary reason for low yields.
-
Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will not deprotonate the pyridinium salt effectively. Common bases include triethylamine (NEt3), potassium carbonate (K2CO3), and sodium hydroxide (NaOH) under phase-transfer conditions. The optimal base often depends on the solvent and the pKa of the pyridinium salt.
-
Base Equivalents: Ensure you are using the correct stoichiometry of the base. Typically, 1 to 2 equivalents are used.
-
-
Electronic Effects: The electronic properties of both the pyridinium ylide and the dipolarophile (the alkyne or alkene) significantly impact the reaction rate and yield.
-
Substituents on the Dipolarophile: Electron-withdrawing groups on the alkyne or alkene generally lead to higher yields in cycloaddition reactions with pyridinium ylides.[1][2] If you have flexibility in your substrate scope, consider using a dipolarophile with substituents like esters, amides, nitriles, or carbonyl groups.
-
Substituents on the Pyridinium Ring: While you are using a specific pyridinium ylide, it's helpful to understand that electron-withdrawing groups on the pyridine ring can also enhance reactivity by stabilizing the ylide.[1]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction outcome. Solvents like ethanol, methanol, tetrahydrofuran (THF), and even aqueous buffers have been used.[1][3] The optimal solvent will depend on the specific substrates and base used. It is advisable to screen a few different solvents.
-
Temperature: Many cycloadditions with pyridinium ylides can proceed at room temperature.[1] However, if you are experiencing low yields, gentle heating might be beneficial. Conversely, if side reactions are prevalent, running the reaction at a lower temperature could be advantageous.
-
-
Side Reactions:
-
Michael Addition: One of the most common side reactions is the Michael addition of the ylide to the dipolarophile, which competes with the desired [3+2] cycloaddition.[4] The reaction conditions, particularly the choice of solvent and base, can influence the ratio of the cycloadduct to the Michael adduct.[4]
-
Ylide Instability: Pyridinium ylides can be unstable. Ensure that the reaction is set up to allow for the immediate trapping of the in situ generated ylide by the dipolarophile.
-
Q2: I am observing the formation of an unexpected side product. What could it be?
A2: Besides the desired indolizine product from the [3+2] cycloaddition, several other species can be formed:
-
Michael Adduct: As mentioned, a Michael-type addition of the ylide to your alkene or alkyne is a common side reaction.[4]
-
Transesterification Products: If you are using an alcohol as a solvent (e.g., methanol), you might observe transesterification of your ethoxycarbonyl group.[1]
-
Products from Ylide Decomposition: The pyridinium ylide itself might undergo decomposition if it does not react with the dipolarophile in a timely manner.
-
Dihydroindolizine Intermediate: The initial cycloadduct is a dihydroindolizine, which subsequently aromatizes to the final indolizine product, often through air oxidation.[1] Incomplete oxidation could leave some of the dihydroindolizine in your product mixture.
To identify the side product, it is recommended to use analytical techniques such as LC-MS and NMR spectroscopy and compare the data with known potential side products.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different bases and solvents on the yield of a [3+2] cycloaddition reaction between a pyridinium ylide and an alkene, which can be used as a starting point for optimizing your reaction with this compound.
| Entry | Solvent | Base (Equivalents) | Yield (%) | Reference |
| 1 | EtOH | NEt3 (1) | 16 | [3] |
| 2 | EtOH | NEt3 (2) | 32 | [3] |
| 3 | THF | KOtBu (1.1) | >98 (ratio of cycloadduct to Michael adduct) | [4] |
| 4 | Biphasic (e.g., CH2Cl2/H2O) | NaOH (32% aq.) | >98 (ratio of cycloadduct to Michael adduct) | [4] |
Experimental Protocols
General Protocol for a [3+2] Cycloaddition Reaction
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reactant Preparation: To a solution of the pyridinium salt precursor of this compound (1.0 eq.) and the dipolarophile (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, THF), add the chosen base (1.0-2.0 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Reaction Pathway: [3+2] Cycloaddition
Caption: General reaction pathway for [3+2] cycloaddition.
References
- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Open Access) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction (2016) | Simon Bonte | 16 Citations [scispace.com]
- 3. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
overcoming substrate limitations in pyridinium ylide chemistry
Welcome to the technical support center for pyridinium ylide chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and reaction of pyridinium ylides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Pyridinium Salt | 1. Incomplete reaction during N-alkylation. 2. Steric hindrance from bulky substituents on the pyridine or the alkylating agent.[1] 3. Difficulty in crystallization and purification, especially for salts with short (C8-C10) or very long (C18-C20) alkyl chains.[2] 4. Hydrolysis of pyrylium salt precursors if using strong bases like NaOH.[1] | 1. Increase reaction time and/or temperature. Consider using a higher boiling point solvent. A typical procedure involves refluxing pyridine with an excess of 1-bromoalkane in ethanol for an extended period (e.g., 40 hours).[3] 2. For sterically hindered substrates, consider alternative synthetic routes such as those employing pyrylium salts with amines, although be mindful of steric hindrance between the aromatic system and substituents.[1] 3. For purification challenges, try repeated crystallizations from different solvent systems (e.g., ether, acetone).[2] For oily products, trituration with a non-polar solvent can induce crystallization. 4. Use milder bases or catalytic amounts of acid (e.g., acetic acid) when starting from pyrylium salts.[1] |
| Low Yield in Ylide-Mediated Reactions (e.g., Cycloadditions) | 1. Inefficient in situ generation of the pyridinium ylide. 2. Instability of the generated ylide. 3. Poor reactivity of the substrate (e.g., electron-rich or sterically hindered dipolarophiles).[4] 4. Unfavorable reaction conditions (solvent, base, temperature).[5] 5. Steric hindrance from ortho-substitution on the arene unit of the ylide.[4] | 1. Ensure the use of an appropriate base and solvent. Common combinations include triethylamine (Et3N) or potassium carbonate (K2CO3) in solvents like DMF or acetonitrile.[5][6] The choice of base and solvent can significantly impact yield.[5] 2. Use ylides stabilized by electron-withdrawing groups (EWGs) on the carbanionic carbon (e.g., COPh, CO2R, CN).[7][8] These groups enhance stability and facilitate handling.[7] 3. Employ electron-deficient alkenes or alkynes as reaction partners.[9][10] For less reactive substrates, consider photocatalytic methods to generate radical intermediates which can have different reactivity profiles.[11] 4. Optimize reaction conditions. A systematic variation of base, solvent, and temperature is recommended. For example, in some cycloadditions, DMF as a solvent with K2CO3 as a base provides better yields than methanol.[5] 5. If possible, use substrates without bulky ortho-substituents. If ortho-substitution is necessary, anticipate lower yields and consider optimizing for longer reaction times or higher temperatures.[4] |
| Poor Diastereoselectivity | 1. Flexibility of the transition state in the cycloaddition reaction. 2. Reaction conditions not optimized for stereocontrol. | 1. The use of chiral catalysts or chiral auxiliaries can induce asymmetry.[9] 2. Systematic screening of solvents and temperature can influence the diastereomeric ratio. Lower temperatures often lead to higher selectivity. 3. The choice of base and the presence of additives (e.g., Brønsted acids) can also impact stereoselectivity.[9] |
| Formation of Side Products | 1. Dimerization or decomposition of the pyridinium ylide. 2. Alternative reaction pathways, such as Michael addition/elimination cascades instead of cycloaddition.[8] 3. Radical-mediated side reactions for certain ylides.[12][13] | 1. Generate the ylide at low temperatures and use it immediately in the subsequent reaction. 2. Carefully choose the substrates to favor the desired reaction pathway. The electronic nature of the substrates plays a crucial role. 3. If radical pathways are suspected, consider the use of radical traps to identify intermediates or switch to conditions that disfavor radical formation (e.g., working in the dark). |
Frequently Asked Questions (FAQs)
Q1: How can I improve the stability of my pyridinium ylide?
A1: The stability of pyridinium ylides is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the ylidic carbon.[7] Groups such as esters (COOR), ketones (COR), or nitriles (CN) help to delocalize the negative charge, making the ylide less reactive and easier to handle. For ylides lacking these stabilizing groups, it is crucial to generate them in situ at low temperatures and use them immediately.
Q2: What are the optimal conditions for generating pyridinium ylides in situ?
A2: The in situ generation of pyridinium ylides is typically achieved by treating the corresponding pyridinium salt with a base. The choice of base and solvent is critical and depends on the acidity of the pyridinium salt and the subsequent reaction. Common bases include organic amines like triethylamine (Et3N) and inorganic bases such as potassium carbonate (K2CO3).[5][6] Solvents can range from polar aprotic (e.g., DMF, acetonitrile) to alcohols (e.g., methanol).[5] Optimization of these conditions is often necessary for a specific reaction.
Q3: My reaction is not working with an electron-rich alkene. What can I do?
A3: Pyridinium ylide cycloadditions generally work best with electron-deficient dipolarophiles.[9][10] If you are working with an electron-rich alkene, consider the following:
-
Photocatalysis: Visible light photocatalysis can be used to generate radical intermediates from pyridinium salts, which can then react with a broader range of substrates, including electron-rich ones.[11]
-
Alternative Reaction Pathways: Explore other reactivities of pyridinium ylides, such as dearomatization reactions, which may be more favorable with your substrate.
Q4: How does steric hindrance affect my reaction?
A4: Steric hindrance can significantly impact the yield of both pyridinium salt formation and subsequent reactions of the ylide.[1][4]
-
On the Pyridine Ring: Bulky substituents, especially in the ortho-positions, can hinder the approach of the alkylating agent during salt formation and the dipolarophile in cycloadditions.[4]
-
On the Ylide Carbon: Bulky groups attached to the ylidic carbon can also reduce reactivity. If you observe low yields with sterically hindered substrates, you may need to prolong reaction times, increase the temperature, or consider a less sterically demanding synthetic route.
Q5: Can I use pyridinium ylide chemistry in flow?
A5: Yes, flow chemistry can be a powerful tool to overcome some limitations of batch processing in pyridinium ylide chemistry. The enhanced heat and mass transfer in flow reactors can improve reaction control, reduce reaction times, and potentially increase yields, especially for highly exothermic or fast reactions. It also allows for the safe handling of unstable intermediates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Alkylpyridinium Bromides
This protocol is a general method for the N-alkylation of pyridine.
Materials:
-
Pyridine
-
1-Bromoalkane (1.4 equivalents)
-
Dry ethanol
-
Diethyl ether or acetone for crystallization
Procedure:
-
In a round-bottom flask, dissolve pyridine (1 equivalent) in dry ethanol.
-
Add the 1-bromoalkane (1.4 equivalents) to the solution.
-
Reflux the mixture for 40 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product, often an oil, is then crystallized. For pyridinium salts with C12-C16 alkyl chains, crystallization from diethyl ether is often sufficient. For salts with shorter (C8-C10) or longer (C18-C20) chains, which can be more challenging to crystallize, repeated crystallizations from ether or acetone may be necessary.[2]
-
Filter the crystalline product, wash with the crystallization solvent, and dry under vacuum.
Protocol 2: In Situ Generation and [3+2] Cycloaddition of a Pyridinium Ylide
This protocol describes a typical one-pot procedure for a [3+2] cycloaddition reaction.
Materials:
-
N-phenacylpyridinium bromide (or other suitable pyridinium salt)
-
Electron-deficient alkene (e.g., N-substituted maleimide)
-
Base (e.g., triethylamine or potassium carbonate)
-
Solvent (e.g., acetonitrile or DMF)
Procedure:
-
To a solution of the N-phenacylpyridinium bromide (1 equivalent) and the electron-deficient alkene (1.2 equivalents) in the chosen solvent, add the base (1.5 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photoinduced stereoselective reactions using pyridinium salts as radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Are pyridinium ylides radicals? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Pyridinium Ylides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various substituted pyridinium ylides, offering valuable insights for their application in organic synthesis, particularly in the development of novel heterocyclic compounds. The information presented is supported by experimental data to facilitate informed decisions in reaction design and optimization.
Introduction to Pyridinium Ylides
Pyridinium ylides are versatile zwitterionic intermediates characterized by a positively charged pyridinium ring covalently bonded to a carbanion. Their reactivity is largely governed by the nature and position of substituents on the pyridinium ring, which influence the stability and nucleophilicity of the ylide. These reactive species are widely employed in the synthesis of a variety of nitrogen-containing heterocycles, most notably through 1,3-dipolar cycloaddition reactions.
Factors Influencing Reactivity: A Quantitative Comparison
The reactivity of pyridinium ylides is primarily dictated by the electronic properties of the substituents on the pyridinium ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert a significant influence on the ease of ylide formation and its subsequent participation in chemical reactions.
A key indicator of the ease of ylide formation is the acidity of the proton on the α-carbon of the N-substituent of the parent pyridinium salt. A lower acid dissociation constant (pKa) facilitates deprotonation and, consequently, the formation of the ylide.
The following table summarizes the effect of 4-substituents on the pKa of pyridinium salts and the corresponding yield of the indolizine product from a 1,3-dipolar cycloaddition reaction with ethyl propiolate.
| Substituent (R¹) | Hammett Constant (σp) | pKa | Indolizine Yield (%) |
| NH₂ | -0.66 | 11.2 | No Reaction |
| NHCOCH₃ | 0 | 9.7 | No Reaction |
| H | 0 | 9.4 | 15 |
| COCH₃ | 0.50 | 8.3 | 77 |
| CF₃ | 0.54 | 8.2 | Mixture |
| CN | 0.66 | 8.2 | 81 |
Data sourced from a study on the cycloaddition of pyridinium ylides with alkynes under mild conditions.[1]
As the data indicates, pyridinium salts bearing strong electron-withdrawing groups such as cyano (-CN) and acetyl (-COCH₃) exhibit lower pKa values, leading to higher yields of the cycloaddition product.[1] This is attributed to the increased acidity of the methylene protons, which facilitates the in-situ generation of the pyridinium ylide.[1] Conversely, electron-donating groups like amino (-NH₂) and acetamido (-NHCOCH₃) increase the pKa, making ylide formation more difficult under the same reaction conditions and resulting in no product formation.[1]
Experimental Protocols
General Procedure for the Synthesis of 4-Substituted Pyridinium Salts
Substituted pyridines are alkylated with α-halo carbonyl compounds to yield the corresponding pyridinium salts. A typical procedure is as follows:
-
To a solution of the 4-substituted pyridine (1.0 eq.) in acetone, add the appropriate alkylating agent (e.g., methyl 2-bromoacetate, 1.2 eq.).
-
Activate the reaction mixture using ultrasound for a specified duration (e.g., 2 hours) at room temperature.
-
After the reaction is complete, collect the resulting precipitate by filtration.
-
Wash the precipitate with cold acetone and dry under vacuum to obtain the pure pyridinium salt.[1]
General Procedure for the 1,3-Dipolar Cycloaddition of Pyridinium Ylides with Alkynes
The synthesis of indolizines via 1,3-dipolar cycloaddition is a hallmark reaction of pyridinium ylides.
-
Dissolve the substituted pyridinium salt (1.0 eq.) and the alkyne dipolarophile (e.g., ethyl propiolate, 1.5 eq.) in a suitable solvent such as methanol.
-
Add a base (e.g., K₂CO₃, 1.0 eq.) to the solution to generate the pyridinium ylide in situ.
-
Stir the reaction mixture at room temperature for a designated period (e.g., 18 hours).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired indolizine.[1]
Reaction Mechanism and Visualization
The 1,3-dipolar cycloaddition of a pyridinium ylide with an alkyne is a powerful method for constructing the indolizine scaffold. The reaction proceeds through the in-situ generation of the pyridinium ylide, which then acts as a 1,3-dipole in a cycloaddition with the dipolarophile. While often described as a concerted process, a stepwise mechanism involving a Michael addition followed by an intramolecular cyclization has also been proposed.[1]
References
Validating the Reaction Mechanism of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed reaction mechanisms for 3-(ethoxycarbonyl)pyridin-1-ium-1-olate, a versatile pyridinium ylide. By examining experimental data and comparing its reactivity with alternative pathways, this document aims to offer a comprehensive resource for researchers engaged in the synthesis of novel heterocyclic compounds.
Unraveling the Reactivity of this compound
This compound belongs to the class of pyridinium ylides, which are 1,3-dipoles extensively utilized in the synthesis of nitrogen-containing heterocycles. The primary proposed mechanism for its reactions with electron-deficient alkenes and alkynes is a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. This reaction proceeds through a concerted or stepwise pathway to form a five-membered heterocyclic ring, which can then undergo further transformations to yield stable aromatic compounds like indolizine derivatives.
However, the reactivity of pyridinium ylides is nuanced, with potential for competing reaction pathways such as Michael addition. The prevalence of one mechanism over another is influenced by several factors including the nature of the substituents on both the pyridinium ylide and the dipolarophile, the solvent, and the base used to generate the ylide in situ.
The Proposed [3+2] Cycloaddition Mechanism
The generally accepted mechanism for the reaction of this compound with an electron-deficient dipolarophile, such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (DMAD), is a [3+2] cycloaddition. The electron-withdrawing ethoxycarbonyl group at the 3-position of the pyridine ring plays a crucial role in stabilizing the ylide and influencing its reactivity.
Comparative Performance and Experimental Data
While specific quantitative data for this compound is not extensively documented in dedicated studies, valuable insights can be drawn from the reactivity of analogous pyridinium ylides, particularly those bearing electron-withdrawing groups. The following tables summarize typical yields and conditions for related reactions, providing a benchmark for performance.
Table 1: Comparison of Product Yields for Reactions of Pyridinium Ylides with Various Dipolarophiles
| Pyridinium Ylide Precursor | Dipolarophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Citation |
| 1-(Methoxycarbonylmethyl)-4-cyanopyridinium bromide | Ethyl propiolate | K₂CO₃ | Methanol | 25 | 7-Cyano-1-methoxycarbonylindolizine | 81 | [1] |
| 1-(Benzoylmethyl)-4-cyanopyridinium bromide | Ethyl propiolate | K₂CO₃ | Methanol | 25 | 1-Benzoyl-7-cyanoindolizine | 50 | [1] |
| 1-(p-Nitrobenzoylmethyl)-4-cyanopyridinium bromide | Ethyl propiolate | K₂CO₃ | Methanol | 25 | 7-Cyano-1-(p-nitrobenzoyl)indolizine | 67 | [1] |
| 1-(Methoxycarbonylmethyl)-4-acetylpyridinium bromide | Ethyl propiolate | K₂CO₃ | DMF | 25 | 7-Acetyl-1-methoxycarbonylindolizine | 77 | [1] |
| Pyridinium-1-yl(cyano)methylide | Dimethyl acetylenedicarboxylate | Et₃N | THF | reflux | Dimethyl 1-cyanoindolizine-2,3-dicarboxylate | 84 | [2] |
Note: The data presented are for pyridinium ylides with electron-withdrawing groups at the 4-position or on the ylidic carbon, which are expected to exhibit reactivity comparable to the 3-ethoxycarbonyl substituted ylide.
Alternative Reaction Mechanism: Michael Addition
In addition to the [3+2] cycloaddition, pyridinium ylides can also act as nucleophiles in a Michael addition reaction, particularly with highly electrophilic alkenes. This pathway competes with the cycloaddition and its prevalence is dependent on the reaction conditions and the nature of the reactants. The initial Michael adduct can potentially undergo subsequent cyclization or other transformations.[3][4]
The choice of base and solvent can significantly influence the reaction outcome. For instance, stronger bases and polar aprotic solvents may favor the Michael addition pathway in some cases.
Experimental Protocols
The following are generalized experimental protocols for the 1,3-dipolar cycloaddition of pyridinium ylides, which can be adapted for this compound.
General Procedure for the Synthesis of Indolizine Derivatives
Materials:
-
Appropriate 3-ethoxycarbonylpyridinium salt (1.0 eq)
-
Dipolarophile (e.g., dimethyl acetylenedicarboxylate, N-phenylmaleimide) (1.1 - 1.5 eq)
-
Base (e.g., triethylamine, potassium carbonate) (1.0 - 1.5 eq)
-
Anhydrous solvent (e.g., acetonitrile, THF, DMF)
Procedure:
-
To a solution of the 3-ethoxycarbonylpyridinium salt and the dipolarophile in the chosen anhydrous solvent, the base is added portion-wise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period of 1 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired cycloadduct.
-
The structure of the purified product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Note: The primary cycloadduct may undergo spontaneous aromatization (e.g., through oxidation by air or elimination of a leaving group) to the corresponding indolizine derivative. In some cases, an additional oxidation step may be required.[5]
Conclusion
The primary reaction mechanism for this compound with electron-deficient dipolarophiles is the [3+2] cycloaddition, leading to the formation of valuable heterocyclic structures. The electron-withdrawing nature of the ethoxycarbonyl group generally favors this pathway, resulting in good to excellent yields of the corresponding indolizine derivatives. However, the potential for a competing Michael addition pathway should be considered, particularly when using highly reactive Michael acceptors or specific base/solvent combinations. The provided comparative data and experimental protocols offer a solid foundation for researchers to explore and optimize the synthetic utility of this versatile pyridinium ylide. Further dedicated studies on this compound are warranted to fully elucidate its reactivity profile and expand its applications in organic synthesis and drug discovery.
References
- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Identity of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate: A Comparative Spectroscopic and Theoretical Analysis
For Immediate Release
This guide provides a comprehensive comparison of the structural and spectroscopic properties of 3-(ethoxycarbonyl)pyridin-1-ium-1-olate, also known as ethyl nicotinate N-oxide, with its precursor, ethyl nicotinate. Due to the limited availability of direct experimental data for this compound, this comparison leverages experimental data from its parent compound and the closely related nicotinic acid N-oxide. This approach allows for a detailed theoretical and spectroscopic characterization, offering valuable insights for researchers, scientists, and professionals in drug development.
Executive Summary
The transformation of an aromatic nitrogen heterocycle to its N-oxide derivative significantly alters its electronic and steric properties, which in turn influences its chemical reactivity and biological activity. This guide presents a comparative analysis of ethyl nicotinate and its N-oxide, this compound. By examining the experimental spectroscopic data of ethyl nicotinate and nicotinic acid N-oxide, we can confidently predict the structural and spectroscopic characteristics of the target N-oxide. This guide provides detailed experimental protocols for the synthesis and characterization of this compound, alongside a comparative analysis of its expected spectroscopic data with that of its precursor.
Comparative Analysis of Spectroscopic Data
The following tables summarize the experimental spectroscopic data for ethyl nicotinate and the closely related nicotinic acid N-oxide. This data serves as a foundation for predicting the spectral characteristics of this compound.
Table 1: ¹H NMR Data (ppm)
| Compound | H-2 | H-4 | H-5 | H-6 | -OCH₂- | -CH₃ |
| Ethyl Nicotinate (CDCl₃, 90 MHz)[1] | 9.22 | 8.26 | 7.38 | 8.76 | 4.38 | 1.34 |
| Nicotinic Acid N-oxide (DMSO-d₆, 399.65 MHz)[2] | 8.498 | 7.777 | 7.546 | 8.424 | - | - |
| This compound (Predicted) | ~8.5 | ~7.8 | ~7.6 | ~8.4 | ~4.4 | ~1.4 |
Table 2: ¹³C NMR Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₂- | -CH₃ |
| Ethyl Nicotinate (CDCl₃, 25.16 MHz)[1] | 153.37 | 126.40 | 136.93 | 123.27 | 150.94 | 165.19 | 61.39 | 14.29 |
| Nicotinic Acid N-oxide (DMSO, 125 MHz) | 142.6 | 131.1 | 127.2 | 126.1 | 139.4 | 164.7 | - | - |
| This compound (Predicted) | ~143 | ~131 | ~127 | ~126 | ~139 | ~165 | ~62 | ~14 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Vibrations |
| Ethyl Nicotinate | C=O stretch (~1720), C-O stretch (~1280), Aromatic C-H stretch (~3050), Aromatic C=C and C=N stretches (~1600-1400) |
| Nicotinic Acid N-oxide | N-O stretch (~1250), C=O stretch (~1700), O-H stretch (broad, ~3000-2500), Aromatic C-H stretch (~3100), Aromatic C=C and C=N stretches (~1600-1400)[3] |
| This compound (Predicted) | N-O stretch (~1250), C=O stretch (~1720), Aromatic C-H stretch (~3100), Aromatic C=C and C=N stretches (~1600-1400) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| Ethyl Nicotinate | 151[4][5] | 123, 106, 78 |
| This compound (Predicted) | 167 | 151 (M-O), 122, 106, 78 |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of this compound based on established methods for the N-oxidation of pyridines.
Synthesis of this compound
Materials:
-
Ethyl nicotinate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve ethyl nicotinate (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Infrared (IR) Spectroscopy: The IR spectrum will be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed to confirm the molecular weight and elemental composition of the synthesized compound.
Visualizing the Synthesis and Characterization Workflow
The following diagrams illustrate the key processes involved in this study.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the structural characterization of the product.
Conclusion
This comparative guide provides a robust framework for understanding the structural and spectroscopic properties of this compound. By leveraging experimental data from its precursor and a closely related analog, we have established a reliable prediction of its key spectral features. The detailed experimental protocols offer a clear pathway for its synthesis and characterization. This information is intended to be a valuable resource for researchers working with pyridine N-oxides and their derivatives in various scientific and developmental capacities.
References
- 1. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid N-oxide(2398-81-4) 1H NMR [m.chemicalbook.com]
- 3. Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl nicotinate(614-18-6) MS spectrum [chemicalbook.com]
- 5. Ethyl nicotinate [webbook.nist.gov]
A Comparative Guide to the Kinetics of Pyridinium Ylide Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The [3+2] cycloaddition reaction of pyridinium ylides stands as a powerful tool in synthetic organic chemistry, offering an efficient route to construct nitrogen-containing heterocyclic scaffolds, most notably indolizines. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting outcomes, and developing novel synthetic methodologies. This guide provides an objective comparison of the kinetic performance of pyridinium ylide cycloadditions, supported by experimental data, and contrasts it with alternative synthetic strategies.
Reaction Mechanism and Kinetics
The generally accepted mechanism for the [3+2] cycloaddition of a pyridinium ylide with a dipolarophile proceeds through a concerted pathway. The pyridinium ylide, a 1,3-dipole, reacts with a suitable dipolarophile (e.g., an activated alkene or alkyne) in a single step to form a five-membered ring system. The reaction is typically stereospecific.
Kinetic studies of these reactions have been instrumental in elucidating the influence of various factors on the reaction rate. The reactivity of pyridinium ylides and their subsequent cycloaddition reactions are significantly influenced by the nature of the substituents on both the pyridinium ring and the ylidic carbon, as well as the choice of solvent.
Figure 1: General mechanism of the [3+2] cycloaddition of pyridinium ylides.
Quantitative Kinetic Data
The following table summarizes second-order rate constants for the reactions of various pyridinium ylides with different electrophiles, as determined by UV-vis spectroscopy and stopped-flow techniques. These studies, pioneered by Mayr and coworkers, have led to the development of a comprehensive nucleophilicity scale for pyridinium ylides.[1][2][3]
| Pyridinium Ylide Substituent | Dipolarophile | Solvent | k (M⁻¹s⁻¹) | Reference |
| H | (E)-2-Benzylidene-1,3-indandione | DMSO | 1.15 x 10⁴ | [1] |
| 4-Me | (E)-2-Benzylidene-1,3-indandione | DMSO | 2.13 x 10⁴ | [1] |
| 4-CN | (E)-2-Benzylidene-1,3-indandione | DMSO | 1.04 x 10³ | [1] |
| H | Diethyl (E)-2-benzylidenemalonate | DMSO | 1.96 x 10¹ | [1] |
| 4-Me | Diethyl (E)-2-benzylidenemalonate | DMSO | 3.61 x 10¹ | [1] |
| 4-CN | Diethyl (E)-2-benzylidenemalonate | DMSO | 1.83 | [1] |
| H | (E)-Chalcone | DMSO | 1.34 x 10⁻¹ | [1] |
| 4-Me | (E)-Chalcone | DMSO | 2.45 x 10⁻¹ | [1] |
| 4-CN | (E)-Chalcone | DMSO | 1.23 x 10⁻² | [1] |
Note: The rate constants are highly dependent on the electronic nature of the substituents on both the pyridinium ylide and the dipolarophile. Electron-donating groups on the pyridinium ring generally increase the reaction rate, while electron-withdrawing groups decrease it.
Comparison with Alternative Methods for Indolizine Synthesis
While the [3+2] cycloaddition of pyridinium ylides is a cornerstone for indolizine synthesis, several other methods exist. A direct kinetic comparison is often challenging due to the different reaction conditions and mechanisms. However, a qualitative and, where possible, semi-quantitative comparison can be made.
| Method | General Description | Advantages | Disadvantages | Kinetic Performance (Qualitative) |
| Pyridinium Ylide [3+2] Cycloaddition | Reaction of a pyridinium ylide with an alkyne or alkene. | High atom economy, often mild conditions, good functional group tolerance. | May require an oxidation step for aromatization. | Generally fast, with rates tunable by substituents. |
| Tschitschibabin Reaction | Condensation of a 2-alkylpyridine with an α-halocarbonyl compound. | One-pot synthesis. | Often requires harsh conditions (high temperatures). | Typically slower than ylide cycloaddition. |
| Scholtz Reaction | Intramolecular cyclization of 2-substituted pyridines. | Access to specific substitution patterns. | Limited substrate scope. | Variable, often requires forcing conditions. |
| Transition-Metal Catalyzed Cyclizations | Cyclization of 2-alkynylpyridines or similar precursors using catalysts (e.g., Pd, Au, Cu). | High efficiency and regioselectivity. | Cost and toxicity of metal catalysts, sensitivity to air and moisture. | Can be very fast, but catalyst-dependent. |
Experimental Protocols
Kinetic Analysis of Pyridinium Ylide Cycloaddition via UV-vis Spectroscopy
This protocol is based on the methods described by Mayr and coworkers.[1]
1. Materials and Instrumentation:
-
Anhydrous, freshly distilled solvent (e.g., DMSO, acetonitrile).
-
Pyridinium salt precursor.
-
Dipolarophile.
-
Non-nucleophilic base (e.g., DBU, Proton Sponge®).
-
UV-vis spectrophotometer with a thermostated cell holder.
-
Stopped-flow apparatus (for fast reactions).
-
Inert atmosphere setup (e.g., Schlenk line or glovebox).
Figure 2: Experimental workflow for kinetic analysis.
2. Procedure:
-
Solution Preparation: Prepare stock solutions of the pyridinium salt, the dipolarophile, and the base in the chosen anhydrous solvent under an inert atmosphere. The concentrations should be chosen to ensure pseudo-first-order conditions, with one reactant in at least 10-fold excess.
-
Ylide Generation: In the spectrophotometer cuvette, mix the pyridinium salt solution with the base solution. The formation of the colored pyridinium ylide can be monitored at its characteristic wavelength (λmax).
-
Kinetic Measurement: Once the ylide solution is stable, inject the solution of the dipolarophile (the reactant in excess) into the cuvette and immediately start recording the absorbance at the λmax of the ylide as a function of time. For fast reactions, a stopped-flow apparatus is necessary.
-
Data Analysis:
-
The absorbance decay is fitted to a first-order exponential function to obtain the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the excess reactant.
-
Plot k_obs versus the concentration of the excess reactant. The slope of the resulting straight line corresponds to the second-order rate constant (k).
-
General Procedure for an Alternative Synthesis: Tschitschibabin Reaction
-
Reactants: A 2-alkylpyridine and an α-halocarbonyl compound.
-
Conditions: The reactants are typically heated together, often without a solvent or in a high-boiling solvent, at temperatures ranging from 100 to 200 °C.
-
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by crystallization or chromatography.
Conclusion
The [3+2] cycloaddition of pyridinium ylides is a kinetically favorable and versatile method for the synthesis of indolizines and related heterocycles. The reaction rates are highly tunable through electronic modifications of the reactants, allowing for a rational design of synthetic strategies. While alternative methods for indolizine synthesis exist, the pyridinium ylide cycloaddition often offers a superior combination of mild reaction conditions, broad substrate scope, and predictable kinetics, making it a preferred choice for many applications in chemical research and drug development.
References
Benchmarking the Synthesis of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate: A Comparative Guide to N-Oxidation Methods
For researchers, scientists, and professionals in drug development, the efficient and high-yielding synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic methods for 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate, a pyridinium ylide of significant interest. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to inform the selection of the most suitable synthetic strategy.
The synthesis of this compound, also known as ethyl nicotinate N-oxide, is a critical step in the elaboration of more complex molecules. The introduction of the N-oxide functionality activates the pyridine ring, facilitating a variety of subsequent chemical transformations. This guide benchmarks the direct N-oxidation of ethyl nicotinate against other methods reported for similar 3-substituted pyridines, providing a clear comparison of their efficacy.
Comparative Analysis of N-Oxidation Methods
The selection of an appropriate oxidizing agent is crucial for the efficient synthesis of pyridine N-oxides. A comparative study on the N-oxidation of 3-substituted pyridines, including a close structural analog of ethyl nicotinate (ethyl 3-pyridylacetate), has demonstrated that the choice of reagent significantly impacts the reaction yield.[1][2] The following table summarizes the performance of various oxidizing agents in the synthesis of 3-substituted pyridine N-oxides.
| Oxidizing Agent | Substrate | Yield (%) | Reaction Time | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Ethyl 3-pyridylacetate | 85 | Not Specified | [1][2] |
| 30% Hydrogen Peroxide in Acetic Acid | Ethyl 3-pyridylacetate | 45 | Not Specified | [1][2] |
| Sodium Perborate Monohydrate | Ethyl 3-pyridylacetate | 62 | 24 hours | [1][2] |
| Potassium Peroxymonosulfate (Oxone) | Ethyl 3-pyridylacetate | 65 | Not Specified | [1][2] |
| Magnesium Monoperoxyphthalate | Ethyl 3-pyridylacetate | 64 | 5 days | [1][2] |
| Hydrogen Peroxide / Maleic Anhydride derivative (CHMA) | Electron-deficient pyridines | Good | Not Specified | [3] |
Note: Yields are reported for ethyl 3-pyridylacetate N-oxide, a close analog of this compound.
The data clearly indicates that m-chloroperoxybenzoic acid (m-CPBA) provides the highest yield for the N-oxidation of a 3-substituted pyridine ester, making it a prime candidate for the synthesis of this compound.[1][2] For electron-deficient pyridines in general, a catalytic system of hydrogen peroxide with a maleic anhydride derivative has also been shown to be effective.[3]
Experimental Protocols
Below are detailed experimental protocols for the N-oxidation of a 3-substituted pyridine using two of the most effective methods identified.
Method 1: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from general procedures for the N-oxidation of pyridines using m-CPBA, which has been shown to give the highest yields for similar substrates.[1][2]
Materials:
-
Ethyl nicotinate (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl nicotinate in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to quench the excess peracid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: N-Oxidation using Hydrogen Peroxide in Acetic Acid
This is a classical and cost-effective method for pyridine N-oxidation.
Materials:
-
Ethyl nicotinate (1.0 eq)
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂, 1.1 eq)
Procedure:
-
To a solution of ethyl nicotinate in glacial acetic acid, add 30% hydrogen peroxide dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the acetic acid and excess hydrogen peroxide under reduced pressure.
-
Purify the residue by a suitable method, such as crystallization or column chromatography, to yield the desired N-oxide.
Experimental Workflow and Synthesis Pathway
The synthesis of this compound via N-oxidation of ethyl nicotinate is a straightforward process. The general workflow and the chemical transformation are depicted in the diagrams below.
Caption: General workflow for the synthesis of this compound.
Caption: N-Oxidation of ethyl nicotinate to its corresponding N-oxide.
References
Safety Operating Guide
Proper Disposal of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate: A Guide for Laboratory Professionals
The proper handling and disposal of laboratory chemicals are paramount for ensuring the safety of personnel and protecting the environment. For a novel or specialized compound like 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate, a cautious and informed approach is essential.
Immediate Safety and Handling Precautions
Given that this compound is a pyridine derivative, it should be handled with the same level of caution as other compounds in this class. Pyridine and its derivatives are often flammable, irritants, and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2]
Personal Protective Equipment (PPE):
-
Hand Protection: Use nitrile or neoprene gloves that are resistant to pyridine-like substances.[2][3]
-
Body Protection: A fully buttoned lab coat is mandatory to protect against skin contact.[2]
-
Respiratory Protection: All handling should be conducted in a certified laboratory chemical fume hood to avoid inhalation of vapors.[1][2][3]
Storage and Handling:
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[1][2][3]
-
Ground and bond containers when transferring material to prevent static discharge.
Step-by-Step Disposal Procedures
As a novel research chemical, this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][4][5][6]
-
Characterize the Waste:
-
Since the specific hazards are unknown, treat the compound as flammable, corrosive, and toxic.
-
Do not mix it with other chemical waste unless compatibility is confirmed.[4]
-
-
Containerize the Waste:
-
Collect the waste in a sturdy, leak-proof, and chemically compatible container.[3][4] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
The container must be in good condition with a secure, tight-fitting lid. Leaking containers will not be accepted for disposal.[5]
-
-
Label the Waste Container:
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[3][4]
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate estimation of the quantity.
-
The date accumulation started.
-
The associated hazards (e.g., Flammable, Toxic, Irritant).
-
-
-
Store the Waste:
-
Arrange for Disposal:
Disposal of Empty Containers
-
Thoroughly empty all contents from the original container.
-
The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[4]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]
-
After appropriate rinsing and air-drying, obliterate or remove the label before disposing of the container as non-hazardous waste or recycling, in accordance with institutional policy.[7]
Quantitative Data for Pyridine (as a related compound)
Since no specific data is available for this compound, the following table summarizes key information for pyridine, which can serve as a conservative reference.
| Property | Value | Source |
| Flash Point | 17 °C (62.6 °F) | ACGIH, 1986 |
| Flammability | Highly flammable liquid and vapor | SDS |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled | SDS |
| Disposal Method | Incineration in a licensed facility | HSDB, 1989[8] |
Experimental Protocols
The standard method for the disposal of waste pyridine and its derivatives is high-temperature incineration in a licensed hazardous waste facility.[8] This process ensures the complete destruction of the chemical, minimizing environmental impact.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for chemical waste disposal in a laboratory setting.
Caption: A workflow for determining the proper disposal route for laboratory chemical waste.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. biosynce.com [biosynce.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
